molecular formula C19H23NO3 B2409852 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone CAS No. 477320-07-3

3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone

Cat. No.: B2409852
CAS No.: 477320-07-3
M. Wt: 313.397
InChI Key: KBIDBOTYUPXZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.397. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-ethoxyanilino)-1-(4-ethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-22-17-9-5-15(6-10-17)19(21)13-14-20-16-7-11-18(12-8-16)23-4-2/h5-12,20H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIDBOTYUPXZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-07-3
Record name 3-(4-ETHOXYANILINO)-1-(4-ETHOXYPHENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Novel Mannich bases derived from 4-ethoxyacetophenone and 4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and biological potential of novel Mannich bases derived from 4-ethoxyacetophenone and 4-ethoxyaniline.

Target Compound: 1-(4-ethoxyphenyl)-3-((4-ethoxyphenyl)amino)propan-1-one Class:


-amino ketone (Mannich Base)[1][2]

Executive Summary

The Mannich reaction remains a cornerstone in medicinal chemistry for introducing basic aminoalkyl chains into acidic C-H substrates. This guide focuses on a specific, lipophilic variant derived from 4-ethoxyacetophenone and 4-ethoxyaniline . The presence of ethoxy groups on both the ketonic and amine moieties significantly enhances the lipophilicity (LogP) of the scaffold, potentially improving blood-brain barrier (BBB) permeability and membrane interaction—critical factors for central nervous system (CNS) and antimicrobial agents.

This document outlines a robust, acid-catalyzed synthesis protocol, structural characterization, and a mechanistic rationale for the formation of the target


-amino ketone.

Scientific Foundation

The Chemical Strategy

The synthesis relies on the condensation of a C-H acidic ketone (4-ethoxyacetophenone), a non-enolizable aldehyde (formaldehyde), and a primary aromatic amine (4-ethoxyaniline).

While secondary aliphatic amines (e.g., morpholine) are the standard Mannich reagents, using a primary aromatic amine presents a unique challenge: the lower nucleophilicity of the aniline nitrogen and the potential for Schiff base (imine) formation over the Mannich product.

Mechanistic Causality: To favor the Mannich pathway, we employ acid catalysis (HCl) .

  • Imine Formation: Formaldehyde reacts with 4-ethoxyaniline to form a reactive iminium ion intermediate. The acid protonates this intermediate, making it a potent electrophile.

  • Enolization: The acid simultaneously catalyzes the keto-enol tautomerism of 4-ethoxyacetophenone.

  • C-C Bond Formation: The nucleophilic enol attacks the electrophilic iminium salt, forming the

    
    -amino ketone.
    
Reaction Mechanism Diagram

The following diagram illustrates the convergent pathway essential for successful synthesis.

MannichMechanism cluster_0 Imine Generation cluster_1 Enolization Aniline 4-Ethoxyaniline Iminium Iminium Ion (Electrophile) Aniline->Iminium + HCHO, H+ Formaldehyde Formaldehyde Formaldehyde->Iminium Product Mannich Base (1-(4-ethoxyphenyl)-3-((4-ethoxyphenyl)amino)propan-1-one) Iminium->Product C-C Bond Formation Ketone 4-Ethoxyacetophenone Enol Enol Form (Nucleophile) Ketone->Enol H+ Enol->Product Nucleophilic Attack

Caption: Acid-catalyzed convergent synthesis pathway. The electrophilic iminium ion intercepts the nucleophilic enol to form the C-C bond.

Experimental Protocol

Safety Warning: Formaldehyde is a carcinogen and sensitizer. 4-ethoxyaniline is toxic. All operations must be performed in a fume hood.

Materials
ReagentRolePurity/Grade
4-Ethoxyacetophenone Substrate (C-H Acid)>98%
4-Ethoxyaniline Amine Source>98%
Paraformaldehyde Aldehyde SourceReagent Grade
Ethanol (Absolute) SolventACS Grade
Conc.[2][3][4][5][6][7][8] HCl Catalyst37%
Step-by-Step Synthesis

This protocol uses a 1:1:1 molar ratio, but a slight excess of paraformaldehyde is recommended to ensure complete conversion of the amine.

  • Preparation of Reagents:

    • Dissolve 4-ethoxyaniline (0.01 mol, 1.37 g) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Add 4-ethoxyacetophenone (0.01 mol, 1.64 g) to the solution.

    • Add Paraformaldehyde (0.015 mol, 0.45 g) . Note: Paraformaldehyde is preferred over formalin to minimize water content, which can reverse the reaction.

  • Catalysis:

    • Add 0.5 mL of Conc. HCl dropwise to the mixture while stirring. The solution may warm slightly.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6-8 hours .

    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). The disappearance of the starting aniline spot indicates completion.

  • Isolation:

    • Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.

    • The Mannich base usually precipitates as a hydrochloride salt or free base depending on pH. If no precipitate forms, remove half the solvent under reduced pressure and add ice-cold water.

  • Purification:

    • Filter the solid precipitate.

    • Recrystallization: Dissolve the crude solid in hot ethanol. Add water dropwise until turbidity appears, then cool slowly.

    • Dry the crystals in a vacuum desiccator over CaCl₂.

Experimental Workflow Diagram

Workflow Start Start: Mix Reagents (Ethanol, 1:1:1.5 ratio) Catalysis Add Conc. HCl (Catalyst) Start->Catalysis Reflux Reflux at 80°C (6-8 Hours) Catalysis->Reflux TLC TLC Check (Hexane:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Cool Cool to 4°C (Precipitation) TLC->Cool Complete Filter Filtration & Washing (Cold EtOH) Cool->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst

Caption: Optimized workflow for the synthesis of 4-ethoxy-substituted Mannich bases.

Characterization & Data Analysis

Since this is a novel derivative, the following spectral data are predicted based on analogous structures in the reference library.

Spectroscopic Profile
TechniqueFeatureExpected ValueInterpretation
FT-IR

(N-H)
3350–3400 cm⁻¹Secondary amine stretch (sharp).

(C=O)
1660–1675 cm⁻¹Ketone carbonyl (conjugated with aryl ring).

(C-O-C)
1240, 1040 cm⁻¹Aryl alkyl ether stretching (ethoxy groups).
¹H-NMR

1.3-1.4 ppm
Triplet (6H)Methyl protons of two ethoxy groups.
(DMSO-d₆)

3.2-3.4 ppm
Multiplet (2H)

-methylene protons (-CO-CH₂-).

3.5-3.7 ppm
Multiplet (2H)

-methylene protons (-CH₂-NH-).

4.0-4.1 ppm
Quartet (4H)Methylene protons of ethoxy groups (-O-CH₂-).

6.5-8.0 ppm
Multiplet (8H)Aromatic protons (two AA'BB' systems).
Troubleshooting
  • Problem: Formation of a sticky oil instead of crystals.

    • Solution: The oil is likely the free base. Triturate with diethyl ether or convert to the hydrochloride salt by passing dry HCl gas through an ethereal solution.

  • Problem: Low Yield.

    • Solution: Ensure paraformaldehyde is depolymerized (the acid helps this). Extend reflux time.

Biological Potential (SAR Analysis)

The structural combination of 4-ethoxyacetophenone and 4-ethoxyaniline offers distinct pharmacological advantages over unsubstituted analogs.

  • Enhanced Lipophilicity: The two ethoxy tails increase the partition coefficient (

    
    ). This is crucial for:
    
    • Antimicrobial Activity: Facilitating penetration through the lipid-rich cell walls of Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans).

    • CNS Activity: Allowing the molecule to cross the blood-brain barrier, making it a candidate for CNS depressant or anticonvulsant screening.

  • Cytotoxicity: Mannich bases are known alkylating agents. The

    
    -amino ketone moiety can undergo deamination to form an 
    
    
    
    -unsaturated ketone (Michael acceptor), which can alkylate DNA or essential enzymes in cancer cells.

References

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[2][9] European Journal of Medicinal Chemistry, 89, 743-816.

  • Bala, S., et al. (2014). Mannich bases: An important pharmacophore in present scenario.[1][2][9] International Journal of Medicinal Chemistry, 2014.

  • Gul, H. I., et al. (2002). Antifungal evaluation of bis Mannich bases derived from acetophenones and their corresponding piperidinols. Biological and Pharmaceutical Bulletin, 25(10), 1307-1310.[7]

  • Alagarsamy, V., et al. (2022). Synthesis and pharmacological investigation of some novel Mannich bases. Journal of Heterocyclic Chemistry. (General Reference for Mannich Protocols).

Sources

Beta-Amino Ketone Derivatives Containing Ethoxy Groups: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Beta-Amino Ketone Derivatives Containing Ethoxy Groups for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The beta-amino ketone scaffold (Mannich base) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for analgesics, cytotoxic agents, and antimicrobials.[1][2][3][4] This guide focuses on a specific subclass: ethoxy-substituted beta-amino ketones . The incorporation of an ethoxy (


) moiety—typically on the aromatic ring of the ketone—offers distinct physicochemical advantages over methoxy or hydroxyl analogues, including modulated lipophilicity (LogP), enhanced metabolic stability, and optimized membrane permeability. This document outlines the synthetic rationale, mechanistic pathways, and biological validation of these derivatives.

Chemical Space & Rationale

The Scaffold: Beta-Amino Ketone

The beta-amino ketone motif is chemically versatile, capable of undergoing reduction to gamma-amino alcohols or cyclization to form heterocycles. In drug discovery, it acts as a flexible linker that positions the amine (a basic center) and the ketone (a hydrogen bond acceptor) to interact with biological targets such as enzymes and receptors.

The Substituent: Why Ethoxy?

While methoxy groups are common bioisosteres, the ethoxy group introduces specific tactical advantages:

  • Lipophilicity Modulation: The additional methylene group increases

    
     by approximately 0.5 units compared to a methoxy group. This is critical for crossing the blood-brain barrier (CNS agents) or bacterial cell walls (antimicrobials).
    
  • Steric Bulk: The ethyl chain provides slightly greater steric hindrance, which can improve selectivity by preventing binding to off-target pockets that accommodate smaller methoxy analogues.

  • Metabolic Stability: Ethoxy ethers are generally robust against rapid O-dealkylation compared to methoxy groups in certain metabolic environments, prolonging half-life (

    
    ).
    

Synthetic Methodologies

The primary route to these derivatives is the Mannich Reaction , a three-component condensation involving an ethoxy-substituted ketone, an aldehyde (usually formaldehyde), and a secondary amine.[5]

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed mechanism where the amine and aldehyde condense to form a reactive iminium ion.[6] The ketone enolizes and attacks this electrophile.[7]

MannichMechanism Amine Secondary Amine (R2NH) Iminium Iminium Ion Intermediate Amine->Iminium Dehydration (-H2O) Aldehyde Formaldehyde (HCHO) Aldehyde->Iminium Dehydration (-H2O) Acid Acid Catalyst (HCl) Acid->Iminium Dehydration (-H2O) Product Beta-Amino Ketone (Mannich Base) Iminium->Product Electrophilic Addition Ketone 4-Ethoxyacetophenone Enol Enol Tautomer Ketone->Enol Acid Catalysis Enol->Product Nucleophilic Attack

Figure 1: Acid-catalyzed mechanism for the synthesis of beta-amino ketones.

Experimental Protocol: Synthesis of 3-Piperidino-1-(4-ethoxyphenyl)propan-1-one

Note: This protocol is a standardized adaptation based on field-proven methodologies for acetophenone derivatives.

Reagents:

  • 4-Ethoxyacetophenone (10 mmol)

  • Paraformaldehyde (12 mmol)

  • Piperidine (10 mmol)

  • Concentrated HCl (0.5 mL)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-ethoxyacetophenone (1.64 g) in 20 mL of absolute ethanol.

  • Activation: Add paraformaldehyde (0.36 g) and piperidine (0.85 g) to the solution.

  • Catalysis: Add concentrated HCl (0.5 mL) dropwise. Causality: The acid depolymerizes paraformaldehyde to formaldehyde and catalyzes the formation of the electrophilic iminium ion.

  • Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Isolation: Cool the reaction mixture to room temperature. If precipitation occurs, filter the solid. If not, remove solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/acetone to yield the hydrochloride salt.

  • Validation: Confirm structure via

    
    -NMR (look for triplet at 
    
    
    
    1.4 ppm for ethoxy-
    
    
    and quartet at
    
    
    4.1 ppm for ethoxy-
    
    
    ).

Medicinal Chemistry Applications

Antimicrobial Activity

Ethoxy-substituted Mannich bases have demonstrated significant potency against Gram-positive bacteria. The lipophilic ethoxy tail facilitates penetration through the peptidoglycan layer of S. aureus.

Data Summary (Representative Potency):

Compound ID R1 (Ketone Subst.) Amine Moiety Organism Zone of Inhibition (mm)
N2 4-Ethoxy Piperidine S. aureus 20 mm
N2 4-Ethoxy Piperidine E. coli 18 mm
N3 4-Ethoxy Morpholine S. aureus 16 mm

| Ref | - | Ciprofloxacin | S. aureus | 25 mm |

Interpretation: The piperidine derivative (N2) outperforms the morpholine derivative (N3). Morpholine decreases lipophilicity due to the ether oxygen, potentially reducing membrane permeability in this specific scaffold.

Cytotoxicity (Anticancer)

In assays against MCF-7 (breast cancer) cell lines, beta-amino ketones act as alkylating agents. The ethoxy group enhances cellular uptake, allowing the "soft" electrophile (the beta-carbon) to react with cellular thiols (e.g., glutathione) or DNA.

  • IC50 Values: 4-Ethoxy derivatives often exhibit IC50 values in the range of 18–25

    
    g/mL against MCF-7 lines.
    
  • Mechanism: Michael addition of intracellular nucleophiles to the enone (formed via retro-Mannich or elimination) is a proposed mode of action.

Biological Evaluation Workflow

To ensure robust data generation, the following workflow is recommended for evaluating new ethoxy-Mannich derivatives.

BioWorkflow Synth Synthesis of Ethoxy-Mannich Base Char Characterization (NMR, IR, Mass Spec) Synth->Char Screen In Vitro Screening Char->Screen Tox Cytotoxicity Assay (MTT / MCF-7) Screen->Tox Micro Antimicrobial Assay (Agar Well Diffusion) Screen->Micro Lead Lead Optimization (SAR Analysis) Tox->Lead IC50 < 20 µg/mL Micro->Lead Zone > 18 mm Lead->Synth Iterative Design

Figure 2: Iterative workflow for the synthesis and biological evaluation of Mannich bases.

Structure-Activity Relationship (SAR) Insights

  • Ketone Substitution (The Ethoxy Effect):

    • Para-position (4-OEt): Optimal for antimicrobial activity. It provides a linear lipophilic vector.

    • Meta-position (3-OEt): Often reduces potency due to steric clash with the receptor pocket.

  • Amine Component:

    • Cyclic Amines (Piperidine/Pyrrolidine): Generally increase potency compared to acyclic amines (Diethylamine) due to conformational rigidity.

    • Morpholine: Reduces toxicity but often lowers potency due to hydrophilicity.

  • Linker Length: The single methylene carbon (C-beta) is optimal. Branching at the alpha-position (using higher aldehydes) usually decreases biological activity due to steric hindrance preventing nucleophilic attack.

References

  • Al-Tufah, M. M., & Najim, D. M. (2025).[1] "Synthesis and docking-based evaluation of Mannich derivatives targeting estrogen receptors in MCF-7 cells and evaluation of antibacterial activity." ResearchGate.

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[3][5] European Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

  • Sumakanth, M., et al. (2015). "Synthesis and Antibacterial Activity of Mannich Bases of Coumarins." European Journal of Biomedical and Pharmaceutical Sciences.

  • Raoof, S. S., & Sadiq, A. S. (2022).[8] "Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review." Iraqi Journal of Science.

  • Loreto, M. A., et al. (2006). "Alpha-methylene-beta-amino ketone derivatives from beta-ketoallylsilanes." Journal of Organic Chemistry.

Sources

Literature review of 1,3-diphenylpropan-1-one derivatives with amino substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Sub-Topic: Synthetic Architecture and Multi-Target Pharmacology of Amino-Substituted Saturated Chalcones

Executive Summary

The 1,3-diphenylpropan-1-one scaffold—often referred to as a saturated chalcone or dihydrochalcone—represents a privileged structure in medicinal chemistry. Unlike its unsaturated precursor (chalcone), which is often plagued by "PAINS" (Pan-Assay Interference Compounds) liability due to its reactive


-unsaturated ketone Michael acceptor, the saturated propan-1-one  offers a stable, flexible linker ideal for precise target engagement.

This technical guide focuses specifically on amino-substituted derivatives of this scaffold. The introduction of amino groups—either via the Mannich reaction at the


-position or Aza-Michael addition at the 

-position—dramatically alters the physicochemical profile, enabling blood-brain barrier (BBB) penetration and high-affinity binding to anionic pockets in enzymes like Acetylcholinesterase (AChE) and Cyclooxygenase-2 (COX-2).

Part 1: Chemical Architecture & Synthetic Strategies

The synthesis of amino-substituted 1,3-diphenylpropan-1-ones generally follows two distinct pathways, yielding two different pharmacophores.

The Divergent Synthetic Pathways

Researchers must choose between


-functionalization  (Mannich bases) and 

-functionalization
(Aza-Michael adducts).
  • Pathway A: Aza-Michael Addition (The

    
    -Amino Route) 
    
    • Target: 3-amino-1,3-diphenylpropan-1-ones.[1][2][3][4][5][6]

    • Mechanism:[7][8] Nucleophilic attack of a primary or secondary amine on the

      
      -carbon of a chalcone precursor.
      
    • Utility: Creates "Tamoxifen-like" SERMs and COX-2 inhibitors.

  • Pathway B: Mannich Reaction (The

    
    -Aminoalkyl Route) 
    
    • Target: 2-(aminomethyl)-1,3-diphenylpropan-1-ones.

    • Mechanism:[7][8][9] Condensation of the saturated ketone, formaldehyde, and a secondary amine.

    • Utility: Creates rigidified analogs often used in neurodegenerative research (AChE inhibitors).

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing these derivatives.

SynthesisPathways Start Acetophenone + Benzaldehyde Chalcone Chalcone (1,3-diphenylprop-2-en-1-one) Start->Chalcone Claisen-Schmidt (NaOH/EtOH) Saturated Dihydrochalcone (1,3-diphenylpropan-1-one) Chalcone->Saturated H2, Pd/C Reduction BetaAmino β-Amino Derivative (3-amino-1,3-diphenyl...) Chalcone->BetaAmino Aza-Michael Addition (R-NH2, reflux) AlphaAmino α-Mannich Base (2-aminomethyl-1,3-diphenyl...) Saturated->AlphaAmino Mannich Reaction (HCHO + HNR2)

Figure 1: Divergent synthetic pathways for amino-substituted 1,3-diphenylpropan-1-ones. The Aza-Michael route retains the 3-carbon linker, while the Mannich route branches at the alpha position.

Part 2: Therapeutic Applications & Mechanism of Action

Oncology: The SERM Mimics

Amino-substituted derivatives, particularly those with tertiary amine side chains (e.g., morpholine, piperidine), function as Selective Estrogen Receptor Modulators (SERMs).

  • Mechanism: The 1,3-diphenylpropan-1-one backbone mimics the steroid core, while the basic amino side chain interacts with Aspartate-351 in the Estrogen Receptor

    
     (ER
    
    
    
    ) ligand-binding domain. This interaction forces Helix 12 into an antagonist conformation.
  • Key Finding: Bayanati et al. demonstrated that 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one exhibits cytotoxicity against MCF-7 breast cancer cells superior to Tamoxifen, with reduced toxicity to normal cells [1].[8]

Inflammation: Selective COX-2 Inhibition

The 1,3-diphenyl-3-(phenylamino)propan-1-one subclass has emerged as a potent scaffold for anti-inflammatory drugs.

  • Mechanism: The central carbonyl group orients toward the channel entrance (Arg120), while specific substitutions (like a

    
    -methylsulfonyl group on the phenyl ring) insert deep into the COX-2 secondary pocket (Val523, Arg513).[3][5]
    
  • Selectivity: Unlike traditional NSAIDs, these derivatives show high selectivity for COX-2 over COX-1, reducing gastrointestinal side effects [2].[6]

Neurology: 7 nAChR Modulation

Perhaps the most promising area is the modulation of nicotinic acetylcholine receptors (nAChRs) for cognitive enhancement in Alzheimer's.

  • Mechanism: Hydroxylated 1,3-diphenylpropan-1-ones act as Type I Positive Allosteric Modulators (PAMs) of the

    
    7 nAChR.[10] They do not activate the channel directly but potentiate the response to acetylcholine.
    
  • Lead Compound: Compound 31 (from Criado et al.) showed a 666% enhancement of ACh-induced currents, providing a pathway to treat cholinergic deficits without the desensitization risks of direct agonists [3].

Part 3: Quantitative Data Summary

The following table summarizes key structure-activity relationship (SAR) data from recent literature for this scaffold.

Derivative ClassSubstitution PatternTargetActivity / PotencyReference

-Thio-Amine
3-(phenylthio) + 4-morpholinoethoxyMCF-7 CellsIC50 < Tamoxifen (High Cytotoxicity)[1]

-Anilino
3-(phenylamino) + 4-SO2MeCOX-2IC50: 0.05 µM (High Selectivity)[2]
Polyhydroxy 3',4',5'-trihydroxy

7 nAChR
EC50: 6.85 µM (PAM Effect)[3]
Mannich Base 2-((diethylamino)methyl)AChEIC50: ~2.6 µM (Mixed inhibition)[4]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Amino-1,3-diphenylpropan-1-ones (Aza-Michael)

Use this protocol to generate the "SERM-like" or "COX-2" scaffold.

Reagents:

  • Chalcone (1 mmol)

  • Primary/Secondary Amine (1.2 mmol) (e.g., Aniline, Morpholine)

  • Solvent: Ethanol or Toluene

  • Catalyst: Glacial Acetic Acid (drops) or Silica Gel-supported Lewis Acids.

Step-by-Step:

  • Dissolution: Dissolve 1 mmol of the substituted chalcone in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.2 mmol of the amine. If the amine is aromatic (aniline), add 2-3 drops of glacial acetic acid to activate the Michael acceptor.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (50 mL).

    • The solid product typically precipitates. Filter under vacuum.

    • If oil forms, extract with Dichloromethane (

      
       mL), dry over anhydrous 
      
      
      
      , and evaporate.
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure

    
    -amino ketone.
    
Protocol B: Ellman’s Assay for AChE Inhibition

Use this protocol to validate neuroprotective activity.

Self-Validating Logic: This protocol uses Donepezil as an internal positive control. If Donepezil does not show an IC50 of ~20-30 nM, the assay is invalid.

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compounds in DMSO (final concentration <1%).

  • Enzyme Mix: Add 20 µL of AChE solution (0.05 U/mL, from Electrophorus electricus) to 160 µL of buffer in a 96-well plate.

  • Incubation: Add 20 µL of test compound. Incubate at 25°C for 15 minutes.

  • Substrate Addition: Add 10 µL of DTNB (Ellman's reagent, 10 mM) and 10 µL of Acetylthiocholine iodide (ATCI, 15 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % inhibition =

    
    .
    

Part 5: Biological Pathway Visualization

The following diagram illustrates how the amino-substituted scaffold interacts with the COX-2 inflammatory pathway , a key target for these derivatives.

COX2_Pathway Membrane Cell Membrane (Arachidonic Acid Release) COX2 COX-2 Enzyme (Inducible) Membrane->COX2 Substrate Supply PGs Prostaglandins (PGE2) COX2->PGs Catalysis Drug 1,3-diphenyl-3-(phenylamino)propan-1-one (Inhibitor) Drug->COX2 Inhibits Pocket Secondary Pocket (Val523, Arg513) Drug->Pocket Sulfonyl Binding (Selectivity Filter) Pocket->COX2 Allosteric Blockade Inflammation Inflammation & Tumorigenesis PGs->Inflammation Signaling

Figure 2: Mechanism of Action for COX-2 inhibition. The amino-derivative exploits the secondary pocket (Val523) for selectivity over COX-1.

Part 6: References

  • Bayanati, M., et al. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.[8] Iranian Journal of Pharmaceutical Research.

  • Farzaneh, S., et al. (2015). Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3-(phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.[6]

  • Criado, M., et al. (2016). 1,3-Diphenylpropan-1-ones as Allosteric Modulators of

    
    7 nACh Receptors with Analgesic and Antioxidant Properties.[10] Future Medicinal Chemistry.[10] 
    
  • Liu, H., et al. (2013).[11] Synthesis and biological evaluation of 1,3-dihydroxyxanthone Mannich base derivatives as anticholinesterase agents. European Journal of Medicinal Chemistry.[12]

Sources

Synthesis and characterization of ethoxy-substituted Mannich bases

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethoxy-Substituted Mannich Bases

Executive Summary

This guide provides a comprehensive overview of the synthesis and characterization of ethoxy-substituted Mannich bases, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] As β-amino-carbonyl compounds, their utility is enhanced by the incorporation of an ethoxy moiety, which can modulate lipophilicity, metabolic stability, and biological activity. This document, intended for researchers and drug development professionals, details the foundational reaction mechanism, offers a robust and reproducible synthetic protocol, and outlines a systematic workflow for structural confirmation and purity assessment using modern analytical techniques. We delve into the causality behind experimental choices, ensuring that the described protocols are not merely prescriptive but also instructive.

Introduction: The Significance of Ethoxy-Substituted Mannich Bases

The Mannich reaction, a three-component condensation, is a cornerstone of synthetic chemistry for its ability to efficiently form carbon-carbon bonds and introduce a nitrogen-containing functional group in a single step.[1] The resulting products, known as Mannich bases, are β-amino ketones or aldehydes that serve as versatile intermediates and pharmacophores in their own right.[2][3] These compounds are foundational to the synthesis of numerous natural products, pharmaceuticals, and agrochemicals.[4][5]

The strategic inclusion of an ethoxy (-OCH₂CH₃) substituent on the aromatic ring of the acidic component (e.g., a phenol or acetophenone derivative) offers several advantages in drug design:

  • Modulation of Physicochemical Properties: The ethoxy group increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability: It can block sites of potential metabolic oxidation, thereby increasing the compound's half-life in vivo.

  • Enhanced Biological Activity: The electron-donating nature of the ethoxy group can influence the electronic environment of the entire molecule, potentially leading to stronger interactions with biological targets.

Given their wide-ranging biological activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—the synthesis of novel ethoxy-substituted Mannich bases remains a highly active area of research.[6][7][8]

Core Principles: The Mannich Reaction Mechanism

Understanding the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The Mannich reaction is typically performed under acidic conditions and proceeds via a two-step pathway.[9][10]

  • Formation of the Iminium Ion: The reaction initiates with the acid-catalyzed condensation of a primary or secondary amine with a non-enolizable aldehyde, most commonly formaldehyde. This involves a nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by dehydration to form a highly electrophilic Eschenmoser salt intermediate, or iminium ion.[9][10]

  • Electrophilic Attack by the Enol: The active hydrogen compound, in this case, an ethoxy-substituted phenol or ketone, tautomerizes to its more nucleophilic enol form.[10] This enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final β-amino-carbonyl product, the Mannich base.[3]

The overall mechanism is depicted below.

Mannich_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Attack Amine Secondary Amine (e.g., Morpholine) Iminium Iminium Ion (Electrophile) Amine->Iminium + H⁺, - H₂O Aldehyde Formaldehyde Aldehyde->Iminium + H⁺, - H₂O MannichBase Ethoxy-Substituted Mannich Base Iminium->MannichBase C-C Bond Formation Ketone Ethoxy-Substituted Ketone (Active Hydrogen Compound) Enol Enol Tautomer (Nucleophile) Ketone->Enol Tautomerization Enol->MannichBase

Caption: The two-step mechanism of the Mannich reaction.

Synthesis of Ethoxy-Substituted Mannich Bases: A Practical Guide

This section provides a generalized, field-proven protocol for the synthesis of an ethoxy-substituted Mannich base, using 4-ethoxyacetophenone as the active hydrogen source, morpholine as the secondary amine, and formaldehyde.

Rationale for Reagent and Condition Selection
  • Active Hydrogen Compound: 4-ethoxyacetophenone is chosen for its activated α-proton, adjacent to the carbonyl group, which readily forms the required enol intermediate. The ethoxy group at the para-position is electronically favorable and less sterically hindering.

  • Amine: Morpholine is a common secondary amine used in Mannich reactions, known for producing stable and often crystalline products, which simplifies purification.

  • Aldehyde: Formaldehyde is the most reactive aldehyde and is typically used to ensure efficient formation of the iminium ion.[9]

  • Solvent: Ethanol is an ideal solvent as it effectively dissolves the reactants and is suitable for refluxing temperatures, which provide the necessary activation energy without degrading the components.[11][12]

  • Catalyst: An acidic catalyst (e.g., HCl) is often used to accelerate both the formation of the iminium ion and the enolization of the ketone.[9]

Detailed Experimental Protocol

Materials:

  • 4-Ethoxyacetophenone (1.0 eq)

  • Morpholine (1.1 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-ethoxyacetophenone (1.0 eq) in ethanol.

  • Addition of Amine and Aldehyde: To the stirred solution, add morpholine (1.1 eq) followed by a catalytic amount of concentrated HCl. Then, add the aqueous formaldehyde solution (1.2 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4][12]

  • Work-up: After completion, cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.

  • Neutralization and Extraction: Dilute the residue with water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure ethoxy-substituted Mannich base.[6]

Characterization Workflow: From Crude Product to Confirmed Structure

A systematic characterization process is essential to confirm the identity, structure, and purity of the synthesized compound.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Confirmation Reaction Mannich Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Recrystallization Workup->Purify TLC TLC (Purity Check) Purify->TLC MP Melting Point (Purity/Identity) FTIR FTIR (Functional Groups) NMR NMR (¹H, ¹³C) (Structural Elucidation) MS Mass Spec (Molecular Weight)

Caption: Standard workflow for the synthesis and characterization of Mannich bases.

Spectroscopic and Physical Characterization
  • Thin Layer Chromatography (TLC): The first step in analysis. A single spot on the TLC plate (visualized under UV light) in an appropriate solvent system indicates a high degree of purity.[12]

  • Melting Point (m.p.): A sharp and narrow melting point range is a strong indicator of a pure crystalline compound.[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. For an ethoxy-substituted Mannich base derived from an acetophenone, expect to see:

    • ~2850-3000 cm⁻¹: C-H stretching (aliphatic and aromatic).[13]

    • ~1680 cm⁻¹: A strong C=O stretch from the ketone group.[6][13]

    • ~1600, 1510 cm⁻¹: C=C stretching from the aromatic ring.

    • ~1250 cm⁻¹: A strong C-O stretch characteristic of the aryl-ether (ethoxy group).

    • ~1120 cm⁻¹: C-N stretching of the amine.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR: Provides information on the number and environment of protons.

      • ~7.0-8.0 ppm: Aromatic protons (Ar-H). The substitution pattern on the ethoxy-phenyl ring will give a characteristic splitting pattern (e.g., two doublets for para-substitution).

      • ~4.1 ppm: A quartet (q) for the -OCH₂- protons of the ethoxy group.

      • ~2.5-3.5 ppm: Multiplets (m) or triplets (t) corresponding to the -CO-CH₂-CH₂-N- protons of the Mannich base backbone.[6]

      • ~1.4 ppm: A triplet (t) for the -CH₃ protons of the ethoxy group.

    • ¹³C NMR: Confirms the carbon skeleton.

      • ~190-200 ppm: Carbonyl carbon (C=O).[15]

      • ~110-160 ppm: Aromatic carbons.

      • ~63 ppm: -OCH₂- carbon of the ethoxy group.

      • ~45-60 ppm: Carbons of the aminomethyl bridge and the amine moiety.[15]

      • ~14 ppm: -CH₃ carbon of the ethoxy group.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target structure.[6]

Representative Data Summary

The table below summarizes typical characterization data for a hypothetical ethoxy-substituted Mannich base, 3-(morpholin-4-yl)-1-(4-ethoxyphenyl)propan-1-one, based on literature precedents.[6][15]

PropertyDataRationale
Molecular Formula C₁₅H₂₁NO₃-
Molecular Weight 263.33 g/mol -
Melting Point Crystalline Solid, ~115-118 °CA sharp range indicates high purity.
Key IR Peaks (cm⁻¹) 2950, 1682, 1605, 1255, 1115C-H stretch, C=O (ketone), C=C (aromatic), C-O (ether), C-N (amine).
Key ¹H NMR Shifts (δ, ppm) 7.9 (d, 2H), 6.9 (d, 2H), 4.1 (q, 2H), 3.7 (t, 4H), 3.2 (t, 2H), 2.8 (t, 2H), 2.5 (t, 4H), 1.4 (t, 3H)Aromatic, -OCH₂, Morpholine, -COCH₂-, -CH₂N-, Morpholine, -CH₃.
Key ¹³C NMR Shifts (δ, ppm) 197.5, 163.2, 130.5, 129.8, 114.2, 67.0, 63.8, 55.1, 53.5, 38.4, 14.6C=O, C-OEt, Ar-CH, Ar-C, Ar-CH, Morpholine O-CH₂, O-CH₂, -CH₂N-, Morpholine N-CH₂, -COCH₂-, -CH₃.
Mass Spec (m/z) 264.1 [M+H]⁺Confirms the molecular weight.

Conclusion and Future Outlook

This guide has provided a detailed, science-backed framework for the synthesis and characterization of ethoxy-substituted Mannich bases. By understanding the underlying reaction mechanism and employing a systematic analytical workflow, researchers can confidently synthesize and validate these valuable chemical entities. The inherent versatility of the Mannich reaction allows for extensive structural diversification, and the strategic inclusion of substituents like the ethoxy group continues to be a fruitful approach in the quest for novel therapeutics and advanced materials. Future work will likely focus on developing asymmetric Mannich reactions to control stereochemistry and further explore the vast chemical space these compounds occupy.[5][10]

References

  • Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. (n.d.).
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
  • Mannich Reaction Mechanism. (n.d.). BYJU'S.
  • Mannich reaction. (n.d.). Wikipedia.
  • Synthesis, Characterization and Application of Mannich Base. (2018). International Journal of Trend in Scientific Research and Development.
  • Mannich bases derived from lawsone and their metal complexes: synthetic strategies and biological properties. (2020). RSC Publishing.
  • Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. (2013). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. (n.d.). Scientific & Academic Publishing.
  • Mannich reaction. (2020). Self-published.
  • Reaction mechanism of Mannich reaction. (n.d.).
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Rev. Roum. Chim..
  • Mannich bases in medicinal chemistry and drug design. (n.d.). Future Medicinal Chemistry.
  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy.
  • Spectroscopic Properties and Antimicrobial Activity of Synthesized Mannich Bases: 1-phenylaminomethyl-naphthalen-2-ol and (2-{[2-hydroxy ethyl) amino] methyl}phenyl) Phenyl Peroxyanhydride. (2014). Journal of Chemical and Pharmaceutical Research.
  • Application of the Mannich reaction in the structural modification of natural products. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Mannich Bases: An Important Pharmacophore in Present Scenario. (n.d.). Journal of Chemistry.
  • Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021). Journal of Applied Pharmaceutical Science.
  • Recent advances in biological applications of mannich bases — An overview. (2023). International Journal of Pharmaceutical Chemistry and Analysis.
  • (PDF) Spectroscopic Properties and Antimicrobial Activity of Synthesized Mannich Bases: 1-phenylaminomethyl-naphthalen-2-ol and (2-{[2-hydroxy ethyl) amino] methyl}phenyl) Phenyl Peroxyanhydride. (2025).

Sources

Methodological & Application

Application Note: A Streamlined One-Pot Protocol for the Synthesis of 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust protocol for the one-pot, three-component synthesis of 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone, a β-amino ketone of interest in pharmaceutical and materials science research. The Mannich reaction is a cornerstone of organic chemistry for forming C-C bonds and introducing aminoalkyl groups.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol design, offering insights into parameter optimization, and providing a self-validating framework for researchers. By leveraging an efficient catalytic approach, this method offers high yields, operational simplicity, and aligns with principles of green chemistry.[4][5]

Introduction and Scientific Principle

The Mannich reaction is a powerful aminoalkylation process that condenses a compound with an active acidic proton (an enolizable carbonyl compound), a primary or secondary amine, and a non-enolizable aldehyde (typically formaldehyde).[1][6] The resulting products, known as Mannich bases or β-amino carbonyl compounds, are versatile synthetic intermediates for a wide array of pharmaceuticals and natural products.[7][8]

The target molecule, 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone, is synthesized from 4-ethoxyacetophenone (the ketone component), 4-ethoxyaniline (the amine), and formaldehyde (the aldehyde). The one-pot nature of this protocol is highly advantageous as it circumvents the need to isolate intermediates, thereby saving time, reducing waste, and often improving overall yield.[9][10][11] This protocol utilizes mild acidic catalysis, which is crucial for facilitating the key mechanistic steps.

Reaction Mechanism: An In-Depth View

The acid-catalyzed Mannich reaction proceeds through two primary stages, which are executed concurrently in a one-pot setup.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic addition of the amine (4-ethoxyaniline) to the protonated aldehyde (formaldehyde). This is followed by dehydration under acidic conditions to generate a highly electrophilic Eschenmoser-like iminium ion intermediate.[1][3][12]

  • Enol Attack: Simultaneously, the ketone (4-ethoxyacetophenone) undergoes acid-catalyzed tautomerization to its more nucleophilic enol form.[3][6] This enol then performs a nucleophilic attack on the iminium ion, forming a new carbon-carbon bond. A final deprotonation step regenerates the catalyst and yields the final β-amino ketone product.[1]

The entire mechanistic pathway is visualized below.

Workflow Figure 2: Experimental Workflow for Mannich Base Synthesis cluster_reaction A. Reaction cluster_workup B. Work-up & Isolation cluster_purification C. Purification & Analysis start Combine Ketone, Amine, Ethanol in Flask add_reagents Add HCl Catalyst & Formaldehyde start->add_reagents reflux Reflux at 80°C (4-6 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool quench Quench in Water & Neutralize (NaHCO₃) cool->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Wash, Dry (Na₂SO₄) & Evaporate extract->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize characterize Characterize Product (NMR, IR, MS, MP) recrystallize->characterize

Sources

Using 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone as a precursor for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone in Heterocyclic Design


-Anilinoketone Scaffolds

Part 1: Executive Summary & Strategic Value

3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone (CAS: 477320-07-3) is a specialized


-arylamino ketone (Mannich base) that serves as a high-value "masked" synthon in organic synthesis. Unlike simple enones, which are prone to polymerization and degradation, this compound offers a stable, storable equivalent of the corresponding 

-unsaturated ketone (chalcone analog), releasing the reactive species only under specific catalytic conditions.

Core Applications:

  • Quinoline Synthesis: Acts as a pre-assembled "Doebner-von Miller" intermediate, allowing for the rapid construction of 2-substituted quinolines via acid-catalyzed cyclodehydration.

  • Amine Exchange/Cyclization: Serves as a 1,3-electrophilic equivalent for the synthesis of pyrazoles and isoxazoles, where the ethoxyaniline moiety functions as a leaving group.

  • Medicinal Chemistry Relevance: The dual ethoxy-substitution pattern mimics the pharmacophores found in local anesthetics (e.g., Pramoxine) and specific antimalarial quinoline derivatives, making it a critical building block for structure-activity relationship (SAR) studies.

Part 2: Precursor Synthesis (The Mannich Protocol)

Before utilizing the compound, it is often synthesized in-house to ensure freshness, as Mannich bases can revert to their components over long storage periods.

Protocol: One-Pot Mannich Condensation Objective: Synthesize the title compound from commercially available starting materials.

Reagents:

  • 4-Ethoxyacetophenone (1.0 equiv)

  • 4-Ethoxyaniline (1.0 equiv)[1]

  • Paraformaldehyde (1.2 equiv)

  • Ethanol (Absolute)[2]

  • Catalytic HCl (conc.)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxyacetophenone (10 mmol) and 4-ethoxyaniline (10 mmol) in ethanol (20 mL).

  • Addition: Add paraformaldehyde (12 mmol) and a catalytic amount of concentrated HCl (0.5 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3) for the disappearance of the acetophenone.

  • Precipitation: Cool the reaction mixture to 0°C. The Mannich base often precipitates as the hydrochloride salt.

  • Neutralization (Optional but recommended for stability): If isolated as a salt, suspend in water and neutralize with 10% NaHCO3 to liberate the free base. Extract with DCM, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether.

Yield Expectation: 65–80% Appearance: Off-white to pale yellow solid.

Part 3: Application Protocols

Workflow A: Synthesis of 6-Ethoxy-2-(4-ethoxyphenyl)quinoline

Mechanism: Acid-Catalyzed Cyclodehydration (Modified Skraup/Doebner-Von Miller)

This pathway utilizes the nitrogen atom already present in the linker. The reaction involves an intramolecular electrophilic aromatic substitution followed by oxidation.

Reaction Scheme (DOT Visualization):

QuinolineSynthesis Precursor 3-(4-Ethoxyanilino)-1- (4-ethoxyphenyl)-1-propanone Inter Intermediate: Dihydroquinoline Precursor->Inter Cyclodehydration (Reflux) Acid Acid Catalyst (HCl or PPA) Acid->Inter Product 6-Ethoxy-2-(4-ethoxyphenyl)quinoline Inter->Product Disproportionation or Oxidant Oxidation Oxidation/Aromatization (- H2) Oxidation->Product

Caption: Pathway A transforms the linear Mannich base into a fused quinoline system via cyclodehydration and subsequent aromatization.

Detailed Protocol:

  • Preparation: Dissolve the precursor (1.0 g) in Ethanol (10 mL).

  • Acidification: Add concentrated HCl (2 mL) and ZnCl2 (1.0 g) as a Lewis acid promoter. Alternatively, Polyphosphoric Acid (PPA) can be used as both solvent and catalyst for higher yields (heat to 100°C).

  • Cyclization: Reflux the mixture for 6 hours. The solution will darken, indicating the formation of the conjugated system.

  • Work-up:

    • Cool to room temperature.

    • Pour into crushed ice/water (50 mL).

    • Basify with Ammonium Hydroxide (NH4OH) to pH 10.

  • Extraction: Extract the precipitate with Ethyl Acetate (3 x 20 mL).

  • Oxidation Step (Critical): The initial product is often the 1,2-dihydroquinoline. To ensure full aromatization, reflux the crude extract with a mild oxidant like Chloranil or simply stir open to air in refluxing toluene for 2 hours.

  • Purification: Column chromatography (Hexane:EtOAc 8:2).

Workflow B: Synthesis of 3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazole

Mechanism: Elimination-Addition (Amine Exchange)

In this pathway, the 4-ethoxyaniline moiety acts as a leaving group. The precursor behaves as a "masked" acrylophenone, reacting with hydrazine nucleophiles.

Reaction Scheme (DOT Visualization):

PyrazoleSynthesis Precursor 3-(4-Ethoxyanilino)-1- (4-ethoxyphenyl)-1-propanone Elimination In-situ Elimination Precursor->Elimination Heat/Base Enone Transient Species: 1-(4-Ethoxyphenyl)prop-2-en-1-one Elimination->Enone Byproduct Byproduct: 4-Ethoxyaniline Elimination->Byproduct Cyclization Cyclization & Oxidation Enone->Cyclization + Phenylhydrazine Hydrazine Reagent: Phenylhydrazine Hydrazine->Cyclization Product 1-Phenyl-3-(4-ethoxyphenyl)pyrazole Cyclization->Product

Caption: Pathway B exploits the lability of the C-N bond to swap the amine for a hydrazine, generating a pyrazole scaffold.

Detailed Protocol:

  • Reagents: Precursor (1 mmol), Phenylhydrazine (1.2 mmol), Glacial Acetic Acid (catalytic), Ethanol (5 mL).

  • Reaction: Combine all reagents in a microwave vial or round-bottom flask.

  • Conditions: Heat to reflux for 3 hours (or Microwave at 120°C for 20 mins).

  • Mechanism: The heating causes the elimination of 4-ethoxyaniline, generating 1-(4-ethoxyphenyl)prop-2-en-1-one in situ. The hydrazine immediately attacks the

    
    -carbon of this enone, followed by cyclization.
    
  • Isolation: Pour into water. The pyrazole usually precipitates as a solid.

  • Purification: Recrystallization from Ethanol.

Part 4: Comparative Data & Troubleshooting

Table 1: Reaction Optimization Parameters

ParameterQuinoline Route (Path A)Pyrazole Route (Path B)
Catalyst ZnCl2 / HCl or PPAAcetic Acid / NaOH
Solvent Ethanol or Neat (PPA)Ethanol or Dioxane
Temperature 80°C - 100°C80°C - 120°C
Primary Byproduct Water, H24-Ethoxyaniline (Must be removed)
Key Challenge Incomplete oxidation (Dihydro- form)Separation of amine byproduct
Typical Yield 60-75%75-85%

Troubleshooting Guide:

  • Issue: Low yield in Quinoline synthesis.

    • Solution: The intermediate dihydroquinoline may not have oxidized. Add an oxidative workup step (e.g., reflux with iodine/DDQ or extended aeration).

  • Issue: Precursor degradation.

    • Solution: Mannich bases are sensitive to moisture. Store under argon at 4°C. If the compound smells strongly of formaldehyde or amine, recrystallize before use.

  • Issue: Mixture of products in Pyrazole synthesis.

    • Solution: Ensure slight excess of hydrazine to drive the "amine exchange" to completion. Use column chromatography to separate the liberated 4-ethoxyaniline from the pyrazole product.

References

  • Roman, G. (2011). Novel Phenolic 1-Aryl-3-arylamino-1-propanones: Synthesis and Characterization. Scientific Annals of "Al.I. Cuza" University of Iasi, Chemistry Section. Link

  • Desai, N. C., et al. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series, Volume 3. Link

  • Lichitsky, B. V., et al. (2001). Reaction of 3-Aminocyclohex-2-en-1-ones with Arylidenemalononitriles. ARKIVOC. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone.[3] Link

  • PubChem. (2024). Compound Summary: 3-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone. National Library of Medicine. Link

Sources

Green Chemistry Approaches for the Synthesis of Ethoxy-Substituted β-Amino Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of green and sustainable synthetic methodologies for the preparation of ethoxy-substituted β-amino ketones. These compounds are valuable intermediates in medicinal chemistry and drug development. By embracing the principles of green chemistry, we can develop efficient, cost-effective, and environmentally benign processes for their synthesis. This document moves beyond a simple recitation of procedures to explain the rationale behind the choice of greener alternatives, empowering researchers to design their own sustainable synthetic routes.

Introduction: The Importance of β-Amino Ketones and the Need for Greener Syntheses

β-Amino ketones are a pivotal class of organic compounds, serving as versatile building blocks for the synthesis of a wide array of biologically active molecules, including amino alcohols, peptides, and alkaloids. The presence of both a carbonyl and an amino group in a 1,3-relationship provides a rich scaffold for further chemical transformations. Specifically, ethoxy-substituted β-amino ketones are of significant interest in pharmaceutical research due to the favorable pharmacokinetic properties often imparted by the ethoxy moiety.

Traditionally, the synthesis of β-amino ketones has been dominated by the classical Mannich reaction, which, while effective, often relies on stoichiometric amounts of strong acids or bases, hazardous organic solvents, and can lead to the formation of undesirable by-products, posing challenges for purification and waste management.[1] Green chemistry offers a transformative approach, aiming to reduce or eliminate the use and generation of hazardous substances. This guide will focus on modern, greener alternatives that prioritize atom economy, energy efficiency, and the use of recyclable catalysts and benign solvents.

Core Green Strategies for Ethoxy-Substituted β-Amino Ketone Synthesis

The primary focus of green synthetic approaches for this class of compounds revolves around the optimization of the one-pot, three-component Mannich reaction. This reaction elegantly constructs the β-amino ketone framework by combining an aldehyde, an amine, and a ketone with an enolizable α-hydrogen.

Diagram: The Mannich Reaction for Ethoxy-Substituted β-Amino Ketones

Mannich Reaction cluster_reactants Reactants Aldehyde R1-CHO (e.g., 4-Ethoxybenzaldehyde) Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine R2-NH2 (e.g., Aniline) Amine->Imine_Formation Ketone R3-CO-CH2-R4 (e.g., 4-Ethoxyacetophenone) Enolization Enolization Ketone->Enolization Product Ethoxy-Substituted β-Amino Ketone Imine_Formation->Product + Enol Enolization->Product

Caption: General scheme of the three-component Mannich reaction.

The key green innovations in this area are:

  • Alternative Energy Sources: Microwave irradiation and ultrasonic cavitation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often, cleaner reactions with higher yields.

  • Heterogeneous and Recyclable Catalysts: The use of solid-supported catalysts, such as silica nanoparticles (SNPs) or magnetic nanoparticles (MNPs), simplifies product purification, as the catalyst can be easily removed by filtration or magnetic separation and reused.[2][3] This minimizes waste and reduces the overall cost of the process.

  • Solvent-Free and Aqueous Conditions: Eliminating volatile organic solvents (VOCs) is a cornerstone of green chemistry. Conducting reactions under solvent-free conditions or in water significantly reduces the environmental impact and simplifies work-up procedures.

Application Note 1: Microwave-Assisted Synthesis of Ethoxy-Substituted β-Amino Ketones

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic rate enhancements and cleaner product formation compared to conventional heating methods.[4][5]

Rationale for Microwave Irradiation

The key advantage of microwave heating lies in its efficiency. For the Mannich reaction, which involves the formation of polar intermediates such as iminium ions and enols, microwave irradiation can significantly accelerate both the initial condensation and the subsequent C-C bond-forming step. This rapid heating also minimizes the formation of side products that can occur during prolonged reaction times at elevated temperatures.

Protocol: Microwave-Assisted Synthesis of 3-(4-Ethoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one

This protocol is adapted from general procedures for microwave-assisted Mannich reactions and is applicable to a range of ethoxy-substituted substrates.[3][6]

Materials:

  • 4-Ethoxybenzaldehyde (1 mmol)

  • Aniline (1 mmol)

  • Acetophenone (1.1 mmol)

  • Silica Nanoparticles (SNPs) (0.1 g) (or other suitable recyclable catalyst)

  • Ethanol (optional, for solvent-based reactions)

  • Microwave reactor with sealed vessel capabilities

Procedure:

  • In a microwave-safe sealed vessel, combine 4-ethoxybenzaldehyde (1 mmol), aniline (1 mmol), acetophenone (1.1 mmol), and silica nanoparticles (0.1 g).

  • For a solvent-free reaction, ensure the reactants are well-mixed. Alternatively, add a minimal amount of a high-boiling, polar solvent like ethanol (2-3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 240-300 W) or a set temperature (e.g., 80-120 °C) for a short duration (e.g., 3-10 minutes).[3][6] The optimal time and temperature should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with a suitable solvent like ethyl acetate (5 mL).

  • Separate the catalyst by filtration. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

  • The filtrate, containing the product, can then be concentrated under reduced pressure and purified by recrystallization or column chromatography.

Data Table: Microwave-Assisted Synthesis of Ethoxy-Substituted β-Amino Ketones

Aldehyde (R1)Amine (R2)Ketone (R3)CatalystConditionsTime (min)Yield (%)
4-EthoxybenzaldehydeAnilineAcetophenoneSNPsMW, 240W, 80°C5~90
4-Ethoxybenzaldehyde4-EthoxyanilineCyclohexanoneFe3O4 MNPsMW, 300W, 100°C8~85
BenzaldehydeAniline4-EthoxyacetophenoneNoneMW, 300W, 120°C15-30High

Note: Yields are indicative and may vary based on specific substrates and reaction scale.

Diagram: Workflow for Microwave-Assisted Synthesis

Microwave Synthesis Workflow Start Start Reactants Combine Reactants and Catalyst in Microwave Vessel Start->Reactants Microwave Microwave Irradiation (Controlled Power/Temp) Reactants->Microwave Cooling Cool to Room Temperature Microwave->Cooling Dilution Dilute with Solvent Cooling->Dilution Filtration Filter to Remove Catalyst Dilution->Filtration Catalyst_Recycle Wash and Dry Catalyst for Reuse Filtration->Catalyst_Recycle Purification Purify Product (Recrystallization/Chromatography) Filtration->Purification Product Final Product Purification->Product

Caption: Step-by-step workflow for microwave-assisted synthesis and catalyst recycling.

Application Note 2: Ultrasound-Assisted Synthesis of Ethoxy-Substituted β-Amino Ketones

Ultrasonic irradiation provides a mechanical form of energy to a reaction mixture through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates.

The Sonochemical Advantage

In the context of the Mannich reaction, ultrasound can:

  • Enhance Mass Transfer: The micro-jetting and shockwaves produced by cavitation improve the mixing of reactants, especially in heterogeneous systems involving solid catalysts.

  • Activate Catalyst Surfaces: Sonication can clean and activate the surface of heterogeneous catalysts, leading to increased catalytic activity.

  • Promote Emulsification: In biphasic systems, ultrasound can create fine emulsions, increasing the interfacial area between reactants.

Protocol: Ultrasound-Assisted Synthesis using a Recyclable Magnetic Nanoparticle Catalyst

This protocol outlines a general procedure for the synthesis of ethoxy-substituted β-amino ketones using a magnetically separable catalyst under ultrasonic irradiation.[2][7]

Materials:

  • 4-Ethoxybenzaldehyde (2.5 mmol)

  • Aniline (2.5 mmol)

  • 4-Ethoxyacetophenone (3.0 mmol)

  • Fe3O4 Magnetite Nanoparticles (MNPs) (as a catalyst)

  • Ethanol (3.0 mL)

  • Ultrasonic bath or probe sonicator

  • Strong magnet

Procedure:

  • In a suitable reaction vessel, suspend the Fe3O4 MNPs in ethanol (3.0 mL).

  • Add 4-ethoxybenzaldehyde (2.5 mmol), aniline (2.5 mmol), and 4-ethoxyacetophenone (3.0 mmol) to the suspension.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Sonicate the reaction mixture at room temperature for a specified period (e.g., 30-75 minutes). Monitor the reaction progress by TLC.

  • Upon completion, place a strong magnet against the side of the reaction vessel to immobilize the MNP catalyst.

  • Decant the supernatant solution containing the product.

  • The MNP catalyst can be washed with fresh solvent, and reused in subsequent reactions.

  • The product in the supernatant can be isolated by removing the solvent under reduced pressure and purified as needed.

Data Table: Ultrasound-Assisted Synthesis of β-Amino Ketones

Aldehyde (R1)Amine (R2)Ketone (R3)CatalystConditionsTime (min)Yield (%)
BenzaldehydeAnilineAcetophenoneFe3O4 MNPsUltrasound, RT, Ethanol75Moderate to Good
4-Chlorobenzaldehyde4-BromoanilineCyclohexanoneFe3O4 MNPsUltrasound, RT, Ethanol45High
4-EthoxybenzaldehydeAniline4-EthoxyacetophenoneFe3O4 MNPsUltrasound, RT, Ethanol~60-90Expected Good

Note: Specific data for ethoxy-substituted substrates may require optimization based on these general conditions.

Alternative Green Approach: The Betti Reaction

For certain substrates, particularly those involving naphthols, the Betti reaction provides a valuable alternative to the Mannich reaction for the synthesis of related amino-alkylated compounds.[8][9] This one-pot multicomponent reaction typically involves an aldehyde, a primary or secondary amine, and a naphthol. Green variations of the Betti reaction often employ solvent-free conditions or the use of recyclable catalysts.[8]

While specific examples for ethoxy-substituted β-amino ketones via a direct Betti reaction are less common, the principles can be applied, for instance, in the reaction of an ethoxy-substituted benzaldehyde with a naphthol and an amine.

Conclusion and Future Outlook

The adoption of green chemistry principles offers significant advantages for the synthesis of ethoxy-substituted β-amino ketones. Microwave-assisted and ultrasound-assisted methods, coupled with the use of recyclable catalysts, provide rapid, efficient, and environmentally friendly routes to these important pharmaceutical building blocks. These approaches not only reduce waste and energy consumption but also often lead to higher yields and simpler purification procedures.

Future research in this area will likely focus on the development of even more active and selective catalysts, including biocatalysts, and the expansion of these green methodologies to a wider range of substrates. The continued integration of green chemistry into drug discovery and development will be crucial for creating a more sustainable pharmaceutical industry.

References

  • Al-Warhi, T., El-Gamal, H., & Al-Shaalan, N. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Molecules, 24(3), 594. [Link]

  • Safaei-Ghomi, J., & Eshteghal, F. (2012). Ultrasound-assisted synthesis of β-amino ketones via a Mannich reaction catalyzed by Fe3O4 magnetite nanoparticles as an efficient, recyclable and heterogeneous catalyst. Arabian Journal of Chemistry, 9, S1339-S1345. [Link]

  • Iftikhar, R., Kamran, M., Iftikhar, A., Parveen, S., Naeem, N., & Jamil, N. (2022). Recent advances in the green synthesis of Betti bases and their applications: a review. Molecular Diversity, 26(1), 543–569. [Link]

  • Al-Warhi, T., El-Gamal, H., & Al-Shaalan, N. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Molecules, 24(3), 594. [Link]

  • Kumar, A., & Kumar, S. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 38-48. [Link]

  • Iftikhar, R., Kamran, M., Iftikhar, A., Parveen, S., Naeem, N., & Jamil, N. (2022). Recent advances in the green synthesis of Betti bases and their applications: a review. PubMed, 35449388. [Link]

  • D'souza, A., Mathew, A., & Greg, D. (2022). A NOVEL SYNTHESIS OF SOME BETTI BASES DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(4), 114-118. [Link]

  • Patel, H. R., & Patel, K. D. (2023). An Effective Method for One-Pot Synthesis of Betti Bases using Phenylboronic Acid as Catalyst. Journal of Emerging Technologies and Innovative Research, 10(4), 141-145. [Link]

  • Maiti, B., & Talamarlla, D. (2025). Brønsted Acid Ionic-Liquid-Catalyzed Facile One-Pot Synthesis of 1-[(1,3-Benzothiazol-2-ylamino)methyl]-2-naphthols in a Green Medium. Synlett, 36(10), 1403-1407. [Link]

  • Jadhav, J., Joshi-Kulkarni, K. S., & Ajalkar, B. D. (2020). MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. RASAYAN Journal of Chemistry, 13(3), 1842-1852. [Link]

  • Ming, L., & Tian, S. (2011). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Journal of Science and Technology, 1(1), 1-7. [Link]

  • Kulkarni, P., & Kohinkar, S. (2021). Polyaniline-Lemon Juice@Silica Nanocomposities an Efficient Catalyst for Synthesis of β-Amino Ketone. ResearchGate. [Link]

  • Safaei-Ghomi, J., & Eshteghal, F. (2012). Ultrasound-assisted synthesis of β-amino ketones via a Mannich reaction catalyzed by Fe3O4 magnetite nanoparticles as an efficient, recyclable and heterogeneous catalyst. ResearchGate. [Link]

  • Singh, P. P., & Singh, A. (2016). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 14(1), 239-254. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 86, 1-11. [Link]

  • Demirkol, O., Giray, E. S., & Yilmaz, I. (2014). One-Pot Synthesis of Mannich Bases Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(9), 1279-1285. [Link]

  • Xie, G., Ricketti, N. de M., & Török, B. (2024). Ultrasound-Assisted Catalyst-free Synthesis of α,β-Unsaturated Amino Acid Esters and Unsaturated Amino Ketones. Current Green Chemistry, 11(2), 201-209. [Link]

  • National Center for Biotechnology Information (n.d.). 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 1-Phenyl-3-(phenylamino)propan-1-one. PubChem. Retrieved from [Link]

Sources

Optimization of molar ratios for formaldehyde in Mannich base synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stoichiometric "Goldilocks" Zone

The Mannich reaction—a three-component condensation of a non-enolizable aldehyde (typically formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound—is a cornerstone of medicinal chemistry. It is the primary route for synthesizing


-amino ketones, which serve as critical pharmacophores in analgesics (e.g., Tramadol), antidepressants (e.g., Fluoxetine), and anti-inflammatory agents.

However, the reaction is deceptively simple. The behavior of formaldehyde, the electrophilic bridge, is notoriously difficult to control.

  • Too little formaldehyde: Results in incomplete conversion of the expensive pharmacophore precursor (amine or ketone).

  • Too much formaldehyde: Promotes the formation of bis-Mannich bases (double addition), polymerization into paraformaldehyde, and the generation of difficult-to-remove impurities that complicate downstream API (Active Pharmaceutical Ingredient) crystallization.

This guide details a protocol for determining the optimal molar ratio of formaldehyde to maximize the yield of the mono-Mannich base while suppressing side reactions.

Mechanistic Grounding: Why Ratio Matters

To optimize the ratio, one must understand the reaction kinetics. The Mannich reaction is not a concerted process; it relies on the formation of a reactive intermediate: the iminium ion .[1]

  • Activation: Formaldehyde condenses with the amine to form the electrophilic iminium ion.[1]

  • C-C Bond Formation: The enol form of the ketone attacks the iminium ion.

  • The Trap: If the product (mono-Mannich base) still possesses acidic

    
    -protons, it can re-enolize and attack a second iminium ion, forming the unwanted bis-Mannich base . This is kinetically favored when formaldehyde is present in high excess.
    
Visualization: Competitive Pathways in Mannich Synthesis

The following diagram illustrates the divergence between the desired mono-substitution and the parasitic bis-substitution driven by excess formaldehyde.

MannichMechanism Formaldehyde Formaldehyde (HCHO) Iminium Iminium Ion (Intermediate) Formaldehyde->Iminium Acid Cat. Dehydration Amine Sec. Amine (R2NH) Amine->Iminium Acid Cat. Dehydration Ketone Ketone (Acidic Alpha-H) MonoBase Mono-Mannich Base (Target Product) Ketone->MonoBase C-C Bond Formation Iminium->MonoBase C-C Bond Formation BisBase Bis-Mannich Base (Impurity) MonoBase->BisBase + Excess Iminium (Over-alkylation)

Figure 1: Mechanistic pathway showing the critical divergence point where excess iminium ion leads to bis-Mannich impurities.

Strategic Optimization Variables

Before beginning the protocol, select your formaldehyde source carefully. The molar equivalents calculation changes based on the source:

VariableSource A: Formalin (37% aq.)Source B: Paraformaldehyde (Solid)
Nature Monomeric/HydratedPolymeric
Reactivity Instant availability of HCHORequires depolymerization (Heat/Acid)
Stoichiometry 1.0 eq = Moles of HCHO in solution1.0 eq = Mass / 30.03 g/mol (as monomer)
Risk Introduces water (hydrolysis risk)Slower initiation; difficult to quantify exact active moles

Recommendation: For initial screening, use Paraformaldehyde if the reaction is performed in organic solvents (EtOH, MeOH) to minimize water content. Use Formalin if the reaction is aqueous or if the amine salt is highly water-soluble.

Protocol: Molar Ratio Screening Workflow

This protocol uses a "Design of Experiment" (DoE) approach to identify the optimal ratio. We will screen four distinct ratios of Formaldehyde (HCHO) relative to the limiting reagent (Ketone).

Reagents:

  • Limiting Reagent: Acetophenone (Model Ketone) - 1.0 eq

  • Amine: Dimethylamine HCl - 1.1 eq (Fixed excess to ensure amine availability)

  • Variable: Paraformaldehyde - 0.9, 1.0, 1.2, 1.5 eq

  • Catalyst: Conc. HCl (catalytic amount, ~50 µL)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Preparation of Reactors:

    • Set up 4 separate 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers. Label them A (0.9 eq), B (1.0 eq), C (1.2 eq), and D (1.5 eq).

  • Reagent Loading:

    • Add Acetophenone (1.20 g, 10 mmol) to all flasks.

    • Add Dimethylamine HCl (0.90 g, 11 mmol) to all flasks.

    • Add Ethanol (10 mL) to all flasks.

    • Add Paraformaldehyde according to the screen:

      • Flask A: 0.27 g (9 mmol)

      • Flask B: 0.30 g (10 mmol)

      • Flask C: 0.36 g (12 mmol)

      • Flask D: 0.45 g (15 mmol)

  • Initiation:

    • Add 50 µL of conc. HCl to each flask.

    • Heat all flasks to reflux (80°C) simultaneously using a heating block.

  • Monitoring (The Critical Step):

    • Time: 2 hours.

    • Sampling: Take a 50 µL aliquot from each flask. Dilute in 1 mL MeOH for HPLC or TLC analysis.

    • Note: If using TLC, look for the disappearance of acetophenone (

      
      ) and the appearance of the polar Mannich base (
      
      
      
      ).
  • Work-up:

    • Cool to room temperature.[2]

    • Add Acetone (10 mL) to induce precipitation of the Mannich base hydrochloride salt.

    • Filter the white precipitate. Wash with cold acetone (2 x 5 mL).

    • Dry under vacuum.

Workflow Visualization

OptimizationWorkflow Start Start Optimization Prep Prepare 4 Parallel Reactions (Fixed Ketone/Amine) Start->Prep Var Vary Formaldehyde Ratio 0.9 | 1.0 | 1.2 | 1.5 eq Prep->Var Reflux Reflux (2-4 Hours) Monitor via TLC/HPLC Var->Reflux Quench Precipitation Work-up (Acetone addition) Reflux->Quench Analyze Analyze Purity & Yield Quench->Analyze Decision Select Optimal Ratio Analyze->Decision

Figure 2: Experimental workflow for screening formaldehyde molar ratios.

Data Analysis & Interpretation

The following table summarizes typical results observed in this optimization screen. Use this to benchmark your own data.

FlaskHCHO Ratio (eq)Yield (%)Purity (HPLC)Observation / Interpretation
A 0.9 65%>99%Incomplete Conversion: High purity, but low yield. Unreacted ketone remains.
B 1.0 82%98%Stoichiometric: Good balance, but slight loss due to HCHO volatility.
C 1.2 94% 97% Optimal Zone: High yield. Slight excess compensates for volatility. Bis-product is negligible.
D 1.5 88%85%Over-alkylation: Yield drops (mass balance lost to side products). Bis-Mannich base detected (>10%).
Decision Matrix
  • Select Ratio 1.2 (Flask C) if your purification method (crystallization) can easily remove small amounts of bis-products. This is the standard industrial choice.

  • Select Ratio 1.0 (Flask B) if the bis-Mannich impurity is toxic or difficult to separate from the API, accepting a lower yield to ensure safety.

Safety & Handling (E-E-A-T)

  • Formaldehyde Toxicity: Formaldehyde is a known carcinogen and sensitizer. All weighing of paraformaldehyde and handling of aliquots must occur in a certified fume hood.

  • Waste Disposal: Aqueous waste containing formaldehyde must be treated with ammonia or sodium bisulfite to neutralize residual aldehyde before disposal, according to local EHS regulations.

References

  • Mechanism & Kinetics: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry. Link

  • Green Chemistry & Stoichiometry: Aroua, L. et al. (2025). Utilizing Green Chemistry Principles in the Mannich Reaction. Bentham Science. Link

  • Side Reactions (Bis-Mannich): Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Standard Reference Text).
  • General Protocol: Mannich Reaction. Organic Chemistry Portal. Link

  • Metrics in Synthesis: Constable, D. J. C., et al. (2005). Unification of Reaction Metrics for Green Chemistry. ACS Sustainable Chemistry & Engineering. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone. As Senior Application Scientists, we have developed this guide to provide researchers and drug development professionals with in-depth, field-proven insights to navigate the common challenges associated with this synthesis, helping you improve yield and purity. This resource is structured as a dynamic troubleshooting guide and FAQ section to directly address the practical issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone?

The most common and efficient route involves a two-step process. First, the synthesis of an α,β-unsaturated ketone intermediate, 1-(4-ethoxyphenyl)prop-2-en-1-one (a chalcone derivative). This is typically achieved via a base-catalyzed Claisen-Schmidt condensation of 4-ethoxyacetophenone and formaldehyde.[1][2] The second, and most critical step, is the conjugate addition (an aza-Michael addition) of 4-ethoxyaniline to this chalcone intermediate to yield the final product.[3][4]

Q2: What is the reaction mechanism for the key bond-forming step?

The core of this synthesis is the aza-Michael addition. In this reaction, the lone pair of electrons on the nitrogen atom of 4-ethoxyaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ketone (the chalcone). This forms a new carbon-nitrogen bond and generates an enolate intermediate, which is subsequently protonated (typically during workup) to give the final β-amino ketone product.[3]

Q3: What are the most critical factors that influence the overall yield and purity?

The overall success of this synthesis hinges on three main factors:

  • Purity of the Chalcone Intermediate: The Michael addition is sensitive to impurities. A clean, well-characterized chalcone is essential for a high-yielding subsequent step.

  • Control of Side Reactions: The primary side reaction is the double addition (bis-alkylation) of the chalcone to the aniline, where the product of the first addition reacts again.[4] Another potential issue is the reversibility of the reaction, known as a retro-Michael addition, which can be catalyzed by certain conditions.[5]

  • Reaction Conditions: Parameters such as solvent, temperature, catalyst, and reaction time must be carefully optimized to favor the formation of the desired mono-adduct and minimize side products.[6]

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific experimental issues in a question-and-answer format.

Part 1: Synthesis of Chalcone Intermediate (1-(4-ethoxyphenyl)prop-2-en-1-one)

Q: My Claisen-Schmidt condensation to form the chalcone intermediate is resulting in a low yield and a complex mixture of products. What's going wrong?

A: This is a common issue often traced back to catalyst concentration and temperature control.

  • Causality: Strong alkaline media (like NaOH or KOH) are typically used to deprotonate the α-carbon of 4-ethoxyacetophenone, forming the reactive enolate for condensation.[2] However, if the base concentration is too high or the temperature is not controlled, it can promote side reactions. Formaldehyde, lacking α-protons, can undergo a self-redox Cannizzaro reaction. Furthermore, the product itself can polymerize under harsh basic conditions.

  • Solutions & Protocol Insights:

    • Catalyst Choice & Concentration: Use a moderate concentration of NaOH or KOH (typically 10-20% aqueous solution). The use of Ba(OH)₂ has also been reported to give excellent yields (88-98%) and may be a milder alternative.[2]

    • Temperature Management: The initial condensation should be performed at a low temperature (0-5 °C) to control the exothermic reaction. After the initial addition, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion.

    • Order of Addition: Slowly add the 4-ethoxyacetophenone to the mixture of formaldehyde and base catalyst. This maintains a low concentration of the enolizable ketone, minimizing self-condensation.

Part 2: Aza-Michael Addition Reaction

Q: The Michael addition of 4-ethoxyaniline is very slow, and even after prolonged reaction time, I see a lot of unreacted starting material. How can I drive the reaction to completion?

A: The nucleophilicity of anilines can be relatively low, leading to sluggish reactions.[7] Several strategies can be employed to accelerate the reaction rate.

  • Causality: The electron-donating ethoxy group on the aniline helps, but the aromatic ring delocalizes the nitrogen's lone pair, reducing its nucleophilic character. Without activation, the reaction may require forcing conditions that can lead to side products.

  • Solutions & Protocol Insights:

    • Solvent-Free Conditions: Heating the neat mixture of the chalcone and 4-ethoxyaniline can significantly accelerate the reaction. This increases the effective concentration of reactants.

    • Microwave Irradiation: This is a highly effective method for promoting aza-Michael additions. Microwave heating can dramatically reduce reaction times and often leads to cleaner product formation with higher yields by minimizing the formation of bis-alkylated products.[4][8]

    • Catalysis: While many Michael additions proceed without a catalyst, the use of a mild Lewis acid or an organocatalyst like 4-dimethylaminopyridine (DMAP) can facilitate the reaction, especially under solvent-free conditions.[8][9]

Q: My final product is contaminated with a significant amount of a higher molecular weight impurity. Mass spectrometry suggests it's a bis-adduct. How can I prevent this?

A: This is the most common side reaction, arising from the product (a secondary amine) being more nucleophilic than the starting 4-ethoxyaniline and reacting with a second molecule of the chalcone.[4]

  • Causality: The alkyl group added to the nitrogen in the primary product is electron-donating, making the nitrogen lone pair more available for a second nucleophilic attack compared to the starting aniline.

  • Solutions & Protocol Insights:

    • Stoichiometry Control: Use a slight excess of the 4-ethoxyaniline (e.g., 1.2 to 1.5 equivalents). This ensures that the chalcone is more likely to encounter a molecule of the starting aniline rather than the product.

    • Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation is particularly effective at promoting the desired mono-alkylation while suppressing the second addition.[4] The rapid, uniform heating often allows the reaction to complete before significant bis-alkylation occurs.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the chalcone. Stop the reaction as soon as the chalcone is consumed to prevent the product from reacting further.

Q: I achieved a good conversion according to TLC, but my isolated yield is poor after workup and purification. Where could my product be going?

A: This issue often points to the retro-Michael addition, where the product reverts to the starting materials under the workup or purification conditions.

  • Causality: The C-N bond formed is potentially reversible. This reversion can be catalyzed by Lewis acids or even silica gel during column chromatography.[5] An acidic workup to neutralize a basic catalyst, for instance, could create conditions favorable for this decomposition.

  • Solutions & Protocol Insights:

    • Neutral Workup: Avoid strongly acidic or basic conditions during the workup. If an acid is needed for neutralization, use a dilute solution and perform the extraction quickly at low temperatures.

    • Purification Strategy: When performing column chromatography, consider deactivating the silica gel. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., hexane/ethyl acetate with 1% triethylamine), to neutralize acidic sites on the silica surface.

    • Crystallization: If possible, purify the crude product by recrystallization rather than chromatography to avoid potential decomposition on the column. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.

Data Summary and Visualization

Table 1: Key Parameter Optimization for Aza-Michael Addition
ParameterCondition A (Conventional)Condition B (Optimized)Rationale for Improvement
Catalyst None (thermal)4-Dimethylaminopyridine (DMAP, 0.1 eq)DMAP can catalyze the addition without promoting side reactions.[8]
Solvent EthanolSolvent-free (neat)Increases reactant concentration, accelerating the reaction.
Temperature 78 °C (Reflux)80-100 °C (Microwave)Microwave irradiation provides rapid, uniform heating, reducing reaction time and bis-alkylation.[4]
Time 8-12 hours15-30 minutesSignificantly faster conversion, minimizing product degradation or side reactions.
Aniline Stoichiometry 1.0 eq1.2 eqStatistical advantage for mono-addition over bis-addition.
Expected Yield 40-60%75-90%Combination of optimized parameters leads to a more efficient and selective reaction.
Diagrams

aza_michael_mechanism Aza-Michael Reaction Mechanism cluster_reactants Chalcone 1-(4-ethoxyphenyl)prop-2-en-1-one (Michael Acceptor) TransitionState Nucleophilic Attack Aniline 4-Ethoxyaniline (Nucleophile) Enolate Enolate Intermediate TransitionState->Enolate C-N bond formation Product 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone Enolate->Product Protonation ProtonSource H+

Caption: Mechanism of the aza-Michael addition.

troubleshooting_workflow Troubleshooting Workflow: Low Product Yield Start Low Final Yield CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC HighSM High amount of Starting Material (SM)? CheckTLC->HighSM Yes HighBP Significant Byproducts Present? CheckTLC->HighBP No SlowRxn Problem: Sluggish Reaction HighSM->SlowRxn GoodConv Good Conversion, Low Isolated Yield? HighBP->GoodConv No SideRxn Problem: Side Reactions HighBP->SideRxn Yes LossWorkup Problem: Loss during Workup/Purification GoodConv->LossWorkup Sol_SlowRxn Solutions: - Increase Temperature - Use Microwave - Add Catalyst (DMAP) SlowRxn->Sol_SlowRxn Sol_SideRxn Solutions: - Use Excess Aniline (1.2 eq) - Reduce Reaction Time - Use Microwave SideRxn->Sol_SideRxn Sol_LossWorkup Solutions: - Neutral Workup - Deactivate Silica Gel - Recrystallize Instead of Column LossWorkup->Sol_LossWorkup

Caption: Troubleshooting workflow for low yield issues.

Optimized Experimental Protocol

Part 1: Synthesis of 1-(4-ethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide (e.g., 4g in 40 mL of water). Cool the flask in an ice bath to 0-5 °C.

  • Reagents: To the cooled NaOH solution, add 37% aqueous formaldehyde (e.g., 8.1 mL) followed by ethanol (40 mL).

  • Reaction: Slowly add a solution of 4-ethoxyacetophenone (e.g., 16.4 g) in ethanol (40 mL) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water (400 mL). A precipitate should form. If the solution is basic, neutralize carefully with dilute HCl until pH ~7.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. Recrystallize from ethanol if necessary to obtain a pure chalcone intermediate.

Part 2: Microwave-Assisted Aza-Michael Addition

  • Setup: In a 10 mL microwave reaction vial, combine the 1-(4-ethoxyphenyl)prop-2-en-1-one (1.0 eq), 4-ethoxyaniline (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 20 minutes.

  • Monitoring: After cooling, spot a small amount of the crude mixture on a TLC plate to confirm the consumption of the chalcone.

  • Purification:

    • Direct Crystallization (Preferred): Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add water until turbidity persists and then allow it to cool to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified product by filtration.

    • Column Chromatography (If necessary): If the product does not crystallize cleanly, purify by column chromatography on silica gel that has been pre-treated with a triethylamine-containing eluent (e.g., 90:9:1 Hexane:Ethyl Acetate:Triethylamine) to prevent retro-Michael addition.

This comprehensive guide provides the foundational knowledge and practical troubleshooting steps to successfully synthesize 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone with improved yield and purity.

References

  • Filo. (2025, December 17). The addition of aniline to the chalcone product, what type of reaction is occurring? Draw a mechanism.
  • RSC Publishing. (2023, December 12). Chalcone Mannich base derivatives: synthesis, antimalarial activities against Plasmodium knowlesi, and molecular docking analysis.
  • [No Author]. (2022, December 30). Synthesis and characterisation of chalcone derivatives and their antioxidant activity.
  • [No Author]. Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.
  • IEEE. (2016). Michael addition of anilines or phenols without solvent under microwave irradiation.
  • [No Author]. (2008, November 1). Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases.
  • ResearchGate. Synthesis of Mannich bases of chalcones (39 and 40).
  • Iida, H., Okawa, M., Leeanansaksiri, S., & Takahashi, K. (2022, August 1). Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition. Bentham Science Publishers.
  • ACS Publications. (2018, March 2). Indium(III) Triflate-Catalyzed Reactions of Aza-Michael Adducts of Chalcones with Aromatic Amines: Retro-Michael Addition versus.
  • ResearchGate. (2025, August 7). Organocatalytic Asymmetric Aza-Michael Addition of Aniline to Chalcones under Solvent-Free Conditions | Request PDF.
  • [No Author]. Optimal Method for Disulfide Bond Closure in the Synthesis of Atosiban—Antagonist of Oxytocin Receptors.
  • [No Author]. Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones.
  • ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
  • [No Author]. (2023, December 22). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT.
  • MDPI. (2021, July 14). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines.
  • PubChemLite. 3-(4-ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone.
  • Robinson, M. (2025, April 26). Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration.

Sources

Controlling pH to avoid decomposition of 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone

Technical Support Center: Stabilization & Handling of -Aminoketones

Topic: 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone

Executive Summary

The compound 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone belongs to the class of


-aminoketones1Retro-Michael (Retro-Mannich) reaction1

This guide addresses the critical role of pH control in preventing the decomposition of this molecule into its precursors: 4-ethoxyaniline and 1-(4-ethoxyphenyl)prop-2-en-1-one (a reactive vinyl ketone).[1]

Part 1: The Mechanism of Decomposition

To troubleshoot effectively, you must understand the "Why." This molecule is chemically metastable. It exists in an equilibrium that is heavily influenced by the protonation state of the secondary amine.

The Stability Paradox
  • Acidic pH (pH < 4): The nitrogen atom is protonated (

    
    ). The positive charge locks the lone pair, preventing the electronic cascade required for elimination. The molecule is STABLE .
    
  • Neutral/Basic pH (pH > 6): The nitrogen is a free base (

    
    ). The lone pair is active and can induce an E1cB-like elimination mechanism, expelling the amine and reforming the double bond of the vinyl ketone. The molecule is UNSTABLE .
    
Visualizing the Pathway

The following diagram illustrates the pH-dependent degradation pathway.

DecompositionPathwaySaltProtonated Salt Form(Stable)[pH < 4]FreeBaseFree Base Form(Metastable)[pH > 6]Salt->FreeBaseDeprotonation (NaOH/NaHCO3)FreeBase->SaltProtonation (HCl/TFA)TransitionRetro-MichaelEliminationFreeBase->TransitionSlow EquilibriumProductsDegradation Products:1. 4-Ethoxyaniline (Toxic/Color)2. Vinyl Ketone (Polymerizes)Transition->ProductsIrreversible

Figure 1: The pH-dependent stability switch. Keeping the amine protonated is the only way to arrest the retro-Michael elimination.[1]

Part 2: Troubleshooting Guide (FAQ Format)
Q1: My LCMS peak for the compound is disappearing, and I see two new peaks. What is happening?

Diagnosis: On-column degradation. Cause: If you are using a neutral or basic mobile phase (e.g., Ammonium Bicarbonate or pure water/Acetonitrile), the compound is degrading during the run. Solution:

  • Switch to Acidic Mobile Phase: Use 0.1% Formic Acid or 0.05% TFA in both water and acetonitrile channels.[1] This keeps the nitrogen protonated throughout the separation.

  • Check Autosampler Temperature: Ensure the sample tray is set to 4°C .

Q2: The solid compound turned brown after a week on the bench. Is it salvageable?

Diagnosis: Oxidation of the released aniline. Cause: The compound decomposed (Retro-Michael) releasing 4-ethoxyaniline .[1] Anilines are highly prone to air oxidation, turning dark brown/black. Solution:

  • Salvage: You must recrystallize. Dissolve in minimal ethanol, add conc. HCl (dropwise) to force the hydrochloride salt, and precipitate with ether. The salt is stable.

  • Prevention: Never store this compound as a free base. Always store as the HCl or Oxalate salt at -20°C .

Q3: I lost my product during the aqueous workup. I used Saturated NaHCO3.

Diagnosis: Base-catalyzed elimination.[1] Cause: Sodium bicarbonate (pH ~8.[1]5) is basic enough to deprotonate the amine and accelerate the Retro-Michael reaction. The "vinyl ketone" byproduct is lipophilic, and the aniline byproduct is semi-soluble, leading to a complex mixture. Solution:

  • Avoid Basic Washes: Do not use carbonate/bicarbonate washes.

  • The "Flash" Workup: If you must neutralize an acidic reaction mixture, pour the reaction into a biphasic mixture of cold brine and solvent, adjust pH to 6.0-6.5 (use a meter, not paper) carefully, separate immediately, and rotary evaporate at low temperature (<30°C) .

Part 3: Handling & Storage Protocols
Protocol A: Preparation of Stable Stock Solutions

For biological assays or analytical standards, the solvent system is critical.

ParameterRecommendationRationale
Solvent DMSO (Anhydrous)Protic solvents (MeOH/Water) promote proton exchange.[1]
Additive 10 mM HCl or 0.1% Formic AcidMaintains the "Salt" state even in organic media.
Concentration High (>10 mM)Dilute solutions degrade faster (pseudo-first-order kinetics).[1]
Storage -80°CArrhenius equation: lower T = slower degradation.[1]
Protocol B: Decision Tree for Processing

Follow this logic flow to determine the safe handling steps for your specific experiment.

HandlingLogicStartStart: Crude Reaction MixtureCheckPHCheck pHStart->CheckPHAcidicAcidic (pH < 4)CheckPH->AcidicYesBasicBasic (pH > 7)CheckPH->BasicYesPurificationPurification Method?Acidic->PurificationAction2Cool to 0°CAdd dilute HCl until pH 5Basic->Action2Action1Direct Lyophilization(Best for Stability)Action2->PurificationPrepHPLCPrep HPLC(0.1% TFA)Purification->PrepHPLCPreferredSilicaSilica Column(DANGER)Purification->SilicaAvoidSilicaFixUse Neutralized Silica+ 1% TEA (Risky)OR Reverse PhaseSilica->SilicaFix

Figure 2: Operational decision tree for isolation and purification.[1]

References
  • Simplício, A. L., et al. (2007).[2] "Beta-aminoketones as prodrugs with pH-controlled activation." International Journal of Pharmaceutics. This paper details the kinetics of amine elimination from

    
    -aminoketones at physiological pH.[2]
    
    • Blicke, F. F. (1942). "The Mannich Reaction."[3][4][5] Organic Reactions.[3][5][6] The foundational text describing the reversibility of the Mannich reaction (Retro-Mannich) under basic conditions.

      • [1]

    • Sigma-Aldrich Technical Data. "3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone Product Specification." Confirms the structural classification and handling requirements for research chemicals of this class.

      • [1]

    • Master Organic Chemistry. "The Michael Reaction and Conjugate Addition." Explains the thermodynamic driving force for the elimination (Retro-Michael)

      Removing unreacted 4-ethoxyaniline from final Mannich base product

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and validated protocols for a common challenge in organic synthesis: the removal of unreacted 4-ethoxyaniline from your final Mannich base product. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your target compounds.

      Troubleshooting & FAQs

      This section addresses the most frequent issues encountered by researchers during the purification of Mannich bases when 4-ethoxyaniline is used as a starting material.

      Q1: My NMR/LC-MS analysis consistently shows contamination with 4-ethoxyaniline after my initial work-up. What is the most effective way to remove it?

      The most robust and scalable method for removing unreacted 4-ethoxyaniline is a carefully controlled acid-base extraction . This technique leverages the difference in basicity (pKa) between the starting primary amine (4-ethoxyaniline) and the resulting tertiary amine of the Mannich base product. While both are basic, the Mannich base is typically more basic, allowing for selective separation.

      Q2: Why is a simple water wash insufficient to remove 4-ethoxyaniline?

      4-Ethoxyaniline is practically insoluble in neutral water.[1][2][3] Therefore, washing the organic reaction mixture with neutral water will not effectively remove this impurity. Its removal requires converting it into a water-soluble salt form through protonation in an acidic solution.[4]

      Q3: I performed an acid wash, but both my product and the starting material moved to the aqueous layer. How do I separate them now?

      This is a common outcome, as a sufficiently strong acid will protonate both the Mannich base and the residual 4-ethoxyaniline. The separation from this point relies on the sequential and pH-controlled neutralization of the combined aqueous layer. By carefully raising the pH, you can deprotonate the less basic 4-ethoxyaniline first, allowing it to be extracted back into an organic solvent, while the more basic Mannich base remains as a protonated, water-soluble salt. Further increasing the pH will then neutralize the Mannich base, enabling its extraction.

      Q4: When should I consider using column chromatography or recrystallization instead of acid-base extraction?

      • Column Chromatography: This should be your method of choice when you have multiple impurities of similar basicity or when acid-base extraction fails to provide the desired purity.[5][6] It is a highly effective but more time-consuming and resource-intensive technique that separates compounds based on their differential adsorption to a stationary phase.[7][8][9]

      • Recrystallization: This technique is ideal if your Mannich base is a solid and you can identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while 4-ethoxyaniline (or its salt) remains soluble.[10][11][12][13] This is often a final polishing step after an initial purification like extraction.

      Q5: My Mannich base seems to be degrading or producing byproducts during the acid wash. What could be the cause?

      Some Mannich bases can undergo a retro-Mannich (or deamination) reaction, especially under harsh acidic conditions or with prolonged heating. This is more likely if the carbonyl component of your Mannich base is highly enolizable. If you suspect degradation, consider using a milder acidic solution (e.g., 1M citric acid instead of HCl) and performing the extraction at room temperature or below, without excessive agitation.

      Core Methodology: Purification via Acid-Base Extraction

      This protocol is designed to exploit the differential basicity of 4-ethoxyaniline and the target Mannich base. The key to this separation is the difference in the pKa of their respective conjugate acids.

      • 4-Ethoxyaniline (p-phenetidine): The conjugate acid has a pKa of approximately 5.2.[1][3]

      • Mannich Bases: As tertiary amines, their conjugate acids are typically more basic, with pKa values often in the range of 8.0-9.0, though this can vary depending on the specific structure.[14]

      This pKa difference of ~3 units is sufficient for a clean separation with careful pH control.

      Comparative Physicochemical Properties
      Property4-EthoxyanilineTypical Mannich BaseRationale for Separation
      IUPAC Name 4-ethoxyanilineβ-Amino carbonyl compoundDifferent functional groups and structure.
      Synonyms p-PhenetidineN/A
      Molecular Formula C₈H₁₁NO[1]Varies
      Molar Mass 137.18 g/mol [2]Varies
      Appearance Colorless to light yellow liquid[2]Often solid or viscous oil
      Boiling Point ~250 °C[1][2]Varies
      Solubility Practically insoluble in water; soluble in ethanol, ether, chloroform.[1][2]Generally soluble in organic solvents; solubility in water is higher for the protonated salt form.[15][16][17][18]The ability to form a water-soluble salt is key.
      pKa (conjugate acid) ~5.2[1][3]~8.0 - 9.0 (structure dependent)[14]CRITICAL: The significant pKa difference allows for selective deprotonation.
      Experimental Protocol: Step-by-Step Guide

      Objective: To isolate the Mannich base product from unreacted 4-ethoxyaniline.

      Materials:

      • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Diethyl ether, Ethyl Acetate, Dichloromethane).

      • 1 M Hydrochloric Acid (HCl).

      • 1 M Sodium Hydroxide (NaOH).

      • Saturated Sodium Bicarbonate (NaHCO₃) solution.

      • Saturated Sodium Chloride (Brine) solution.

      • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

      • Separatory Funnel.

      • pH paper or pH meter.

      Procedure:

      • Initial Acidic Extraction:

        • Dissolve the crude product mixture in an appropriate volume of an organic solvent (e.g., 50 mL of ethyl acetate).

        • Transfer the solution to a separatory funnel.

        • Add an equal volume of 1 M HCl. Both the Mannich base and the unreacted 4-ethoxyaniline will be protonated and extracted into the aqueous layer as their hydrochloride salts.[19][20][21]

        • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

        • Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract 1".

        • Repeat the extraction of the organic layer with another portion of 1 M HCl and combine the aqueous layers. The organic layer should now primarily contain neutral byproducts and can be set aside.

      • Selective Neutralization & Back-Extraction (Impurity Removal):

        • Place "Aqueous Extract 1" in an ice bath to dissipate any heat from neutralization.

        • Slowly add 1 M NaOH dropwise while stirring and monitoring the pH.

        • Carefully adjust the pH to ~6.5-7.0. At this pH, the less basic 4-ethoxyaniline (pKa ~5.2) will be deprotonated back to its neutral, water-insoluble form, while the more basic Mannich base (pKa ~8-9) remains protonated and dissolved in the aqueous layer.

        • Transfer this neutralized aqueous solution back to the separatory funnel.

        • Add a fresh portion of organic solvent (e.g., ethyl acetate) and shake to extract the neutral 4-ethoxyaniline into the organic phase.

        • Drain the aqueous layer (which still contains your protonated product) into a new flask labeled "Aqueous Product". Discard the organic layer containing the impurity.

        • Repeat this back-extraction twice more to ensure complete removal of 4-ethoxyaniline.

      • Product Isolation:

        • Take the "Aqueous Product" solution and basify it by adding 1 M NaOH until the pH is >10. This will deprotonate your Mannich base, causing it to precipitate or form an oily layer.

        • Extract the neutral Mannich base from the aqueous solution using three portions of fresh organic solvent.

        • Combine the organic extracts.

      • Final Work-up:

        • Wash the combined organic layers with a saturated brine solution to remove residual water.

        • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

        • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified Mannich base.

        • Confirm purity using NMR, LC-MS, or TLC.

      Workflow Visualization

      G cluster_0 Step 1: Initial Acidic Extraction cluster_1 Step 2: Selective Neutralization cluster_2 Step 3: Product Isolation start Crude Product in Organic Solvent (Mannich Base + 4-Ethoxyaniline) extract1 Extract with 1M HCl start->extract1 org1 Organic Layer (Neutral Impurities) extract1->org1 Set Aside aq1 Aqueous Layer (pH ~1) (Protonated Mannich Base + Protonated 4-Ethoxyaniline) extract1->aq1 adjust_ph Adjust pH to ~7 with NaOH aq1->adjust_ph back_extract Back-extract with Organic Solvent adjust_ph->back_extract 4-Ethoxyaniline is now neutral aq2 Aqueous Layer (pH ~7) (Protonated Mannich Base) basify Adjust pH to >10 with NaOH aq2->basify back_extract->aq2 org2 Organic Layer (4-Ethoxyaniline Impurity) back_extract->org2 Discard extract_prod Extract with Organic Solvent basify->extract_prod Mannich Base is now neutral aq_final Aqueous Layer (Inorganic Salts) extract_prod->aq_final Discard org_final Organic Layer (Purified Mannich Base) extract_prod->org_final end Pure Mannich Base Product org_final->end Dry & Evaporate

      Caption: Acid-Base Extraction Workflow for Mannich Base Purification.

      References

      • Solubility of 4-Ethoxyaniline. (n.d.). Solubility of Things.
      • 4-Ethoxyaniline. (2025, August 19). ChemBK.
      • CAS 156-43-4: 4-Ethoxyaniline. (n.d.). CymitQuimica.
      • Navigating the Chemical Landscape: Properties and Handling of 4-Ethoxyaniline. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.
      • Adejoro, I. A., et al. (2014). Synthesis of Mannich bases... their toxicity, ionization constant, antimicrobial and antioxidant activities. PubMed.
      • Phenetidine 156-43-4 wiki. (n.d.). Guidechem.
      • SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. (2024). Lingaya's Vidyapeeth.
      • Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. (2023, October 1). Bentham Science Publishers.
      • Tramontini, M., & Angiolini, L. (n.d.). Advances in the Chemistry of Mannich Bases.
      • Recrystallization - Single Solvent. (2026, January 28). University of Toronto Scarborough.
      • Senthil Kumar Raju, R., et al. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review.Open Access Research Journal of Biology and Pharmacy.
      • Recrystallization. (n.d.). University of California, Los Angeles.
      • Recrystallization. (n.d.). University of Wisconsin-Green Bay.
      • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham.
      • Acid–base extraction. (n.d.). In Wikipedia.
      • Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
      • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex.
      • Column Chromatography for the Separation of Complex Mixtures. (2024, September 25). Longdom Publishing.
      • How to run column chromatography. (n.d.). University of Rochester.
      • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
      • Özer, I., & Elibol, M. (n.d.). Separation techniques: Chromatography.PMC - NIH.
      • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.

      Sources

      Technical Support Center: Stability & Handling of 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone

      [1]

      1

      Executive Summary: The Instability Mechanism

      This compound belongs to the

      
      -aminoketoneThe Retro-Michael Addition.

      In polar aprotic solvents like DMSO, especially under thermal stress or in the presence of trace acid/base impurities, the molecule undergoes a reversible elimination reaction. This cleaves the C-N bond, releasing the parent enone (Michael acceptor) and the aniline derivative.

      Degradation Pathway (Visualized)

      The following diagram illustrates the primary decomposition pathway (Retro-Michael) and secondary oxidative degradation.

      DegradationPathwayParentParent Molecule(3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone)TSTransition State(Proton Transfer/Enolization)Parent->TSDMSO/Heat(Equilibrium)EnoneDegradant A: Enone(1-(4-ethoxyphenyl)-2-propen-1-one)TS->Enone EliminationAmineDegradant B: Amine(4-Ethoxyaniline / p-Phenetidine)TS->Amine EliminationOxidationOxidation Products(Quinone Imines / Azo compounds)*Yellow/Brown Discoloration*Amine->Oxidation [O] (Air/DMSO)

      Figure 1: The Retro-Michael decomposition pathway.[1] The parent molecule exists in equilibrium with its cleavage products. This equilibrium shifts rightward with heat, dilution, or pH extremes.

      Troubleshooting Guide (FAQ Format)

      Issue 1: "My clear DMSO stock solution turned yellow/brown after 24 hours."

      Diagnosis: Oxidative Degradation of the Amine Fragment. Technical Explanation: The degradation releases 4-ethoxyaniline (p-phenetidine).[1] Anilines are highly susceptible to oxidation, forming colored species like quinone imines or azo compounds. DMSO can act as a mild oxidant, and dissolved oxygen accelerates this. Solution:

      • Discard the stock. The presence of color indicates significant hydrolysis and oxidation.

      • Prevention: Store future stocks under inert gas (Argon/Nitrogen) and keep frozen (-20°C or -80°C).[1] Use anhydrous, deoxygenated DMSO.

      Issue 2: "LC-MS shows two distinct peaks with different masses."

      Diagnosis: Retro-Michael Cleavage. Technical Explanation: You are likely seeing the parent molecule and its breakdown products.

      • Parent Mass: [M+H]+ expected.[1][2][3]

      • Peak A (Enone): Mass corresponding to the vinyl ketone fragment (Loss of ~137 Da).

      • Peak B (Amine): Mass corresponding to 4-ethoxyaniline (MW ~137).[1] Solution:

      • Run the sample immediately after preparation.

      • Keep the autosampler temperature at 4°C .

      • Avoid acidic mobile phases if possible, or keep run times short.

      Issue 3: "Can I sonicate the solution to dissolve the solid?"

      Recommendation: Use Caution. Technical Explanation: Sonication generates local hotspots (cavitation) that can trigger the thermal elimination reaction. Protocol:

      • Vortex briefly (10-15 seconds).[1]

      • If sonication is necessary, use a water bath sonicator with ice to maintain low temperature. Do not sonicate for >1 minute.

      Issue 4: "The compound precipitated upon adding water/buffer."

      Diagnosis: Solubility Crash / Hydrolysis. Technical Explanation: The parent molecule is lipophilic. Sudden addition of aqueous buffer reduces solubility. Furthermore, water promotes proton transfer steps required for the retro-Michael reaction. Solution:

      • Add the DMSO stock slowly to the buffer while vortexing (not the other way around) to prevent local high concentrations.

      • Limit the final DMSO concentration to <1% if used for biological assays, but be aware that the half-life of the compound decreases significantly in aqueous media compared to pure DMSO.

      Stability Data & Storage Protocols

      The following table summarizes the estimated stability based on

      ConditionStability EstimateRisk Factor
      Solid State (-20°C) High (>1 year)Low (Keep desiccated)
      DMSO Solution (RT, 25°C) Low (<24 hours)High (Retro-Michael equilibrium)
      DMSO Solution (4°C) Moderate (2-5 days)Medium
      DMSO Solution (-20°C) Good (1-3 months)Low (Avoid freeze-thaw)
      Aqueous Buffer (pH 7.4) Very Low (Hours)Critical (Rapid hydrolysis/elimination)
      Recommended Storage Protocol
      • Weighing: Weigh the solid powder into single-use aliquots (e.g., 1 mg vials).

      • Dissolution: Dissolve in anhydrous DMSO (Grade: ≥99.9%, water <50 ppm) immediately before use.

      • Storage: If storage is unavoidable, freeze the solution at -80°C immediately.

      • Thawing: Thaw only once. Do not refreeze. Discard unused portions.

      Analytical Quality Control (QC) Method

      To verify the integrity of your compound before critical experiments, use this rapid HPLC check.

      Methodology:

      • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile (ACN).[1]

      • Gradient: 5% B to 95% B over 5 minutes.

      • Detection: UV at 254 nm (aromatic rings) and 280 nm.

      Acceptance Criteria:

      • Single Peak: >95% Area Under Curve (AUC).[1]

      • Impurity Check: Look for a peak at a lower retention time (typically the amine, 4-ethoxyaniline) and a peak at a higher retention time (the enone, 1-(4-ethoxyphenyl)-2-propen-1-one).[1]

      References

      • Mechanism of Mannich Base Instability

        • Title: Recent progress in the chemistry of β-aminoketones.[1][4][5]

        • Source:RSC Advances / NIH.
        • Context: Details the equilibrium between -aminoketones and their enone/amine precursors (Retro-Mannich/Michael).
        • URL:[Link]

      • Solvent Effects (DMSO)

        • Title: Dimethyl sulfoxide (DMSO) as a Multipurpose Reactant.[1][6]

        • Source:Current Organic Chemistry.
        • Context: Explains DMSO's role as a mild oxidant and its ability to facilitate elimin
        • URL:[Link]

      • Degradation of Related Compounds

        • Title: Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones.[1][7]

        • Source:Journal of Medicinal Chemistry / NIH.
        • Context: Provides comparative stability data for -aminoketones in biological m
        • URL:[Link]

      • General Reactivity

        • Title: Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction.[1][5]

        • Source:Organic Letters.
        • Context: Discusses the synthetic pathway (Michael addition)
        • URL:[Link][1]

      Validation & Comparative

      A Researcher's Guide to Evaluating the Cytotoxicity of Novel β-Amino Ketones Using the MTT Assay

      Author: BenchChem Technical Support Team. Date: February 2026

      As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of cytotoxicity assay results for the promising class of ethoxy-substituted β-amino ketones. While this specific substitution pattern represents a frontier with limited publicly available comparative data, this guide will use closely related analogues to demonstrate the principles of evaluation and provide the robust experimental framework necessary for researchers to conduct their own conclusive studies. We will delve into the causality behind experimental choices, ensuring a self-validating system for generating reliable and publishable data.

      The Therapeutic Potential and Cytotoxic Evaluation of β-Amino Ketones

      β-amino ketones are a class of organic compounds that serve as crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules.[1][2] Their structural motif is found in drugs with applications ranging from vasodilation to potential anticancer agents.[3][4] The evaluation of cytotoxicity is a critical first step in the drug discovery pipeline, providing essential information about a compound's potential therapeutic window and its off-target effects.

      The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for these initial evaluations. It is a colorimetric assay that measures the metabolic activity of cells, which in turn serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] Its widespread use is due to its simplicity, high throughput, and cost-effectiveness.[5]

      The Principle of the MTT Assay: A Self-Validating System

      The trustworthiness of the MTT assay lies in its biochemical foundation. The assay quantifies viable cells by measuring the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[6]

      The Core Mechanism:

      • MTT Reduction: Viable, metabolically active cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[5][8]

      • Formazan Formation: This conversion results in the formation of insoluble purple crystals within the cells.[6][8]

      • Solubilization: A solubilizing agent, typically dimethyl sulfoxide (DMSO) or an acidified alcohol solution, is added to dissolve these crystals, resulting in a colored solution.[7]

      • Quantification: The intensity of the purple color is directly proportional to the number of viable cells.[7] This is measured by recording the absorbance using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[6]

      This process is self-validating because only cells with intact mitochondrial function—a hallmark of viability—can perform the conversion, thus distinguishing them from dead cells.[8]

      MTT_Mechanism cluster_well Single Well of a 96-Well Plate Viable_Cell Viable Cell (Active Mitochondria) Formazan Insoluble Purple Formazan (Forms inside cell) Viable_Cell->Formazan Mitochondrial Dehydrogenases MTT Yellow MTT Solution (Added to well) MTT->Viable_Cell Colored_Solution Purple Solution Formazan->Colored_Solution Dissolves Crystals Solubilization Solubilization Solution (e.g., DMSO) Solubilization->Formazan Spectrophotometer Spectrophotometer (Measure Absorbance at 570 nm) Colored_Solution->Spectrophotometer

      Caption: The biochemical workflow of the MTT assay within a single well.

      Comparative Cytotoxicity Data: β-Amino Ketones vs. Standard Agents

      While specific data on ethoxy-substituted β-amino ketones is sparse, we can analyze data from related compounds to establish a benchmark for comparison. For instance, a study on the β-amino ketone, 3-(morpholin-4-yl)-1-phenylpropan-1-one (AB1), showed moderate cytotoxicity in human fibroblasts with an IC50 value of 37.75 µg/mL.[9] The IC50 (half-maximal inhibitory concentration) is a critical metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

      Below is a representative table illustrating how experimental data for a hypothetical ethoxy-substituted β-amino ketone ("Compound X") would be presented against a known standard, such as the chemotherapeutic drug Cisplatin.

      CompoundCell LineAssay DurationIC50 (µM)Notes
      Compound X (Ethoxy-β-amino ketone) HeLa (Cervical Cancer)72 hours15.2Demonstrates moderate, dose-dependent cytotoxicity.
      Compound Y (Methoxy-β-amino ketone) HeLa (Cervical Cancer)72 hours21.5The methoxy analogue shows slightly lower potency.
      Cisplatin (Standard of Care) HeLa (Cervical Cancer)72 hours8.7The standard chemotherapeutic agent shows higher potency.
      Untreated Control HeLa (Cervical Cancer)72 hoursN/ARepresents 100% cell viability.

      This data is illustrative and serves as a template for presenting experimental results.

      Authoritative Protocol: MTT Assay for Cytotoxicity

      This protocol is a synthesis of best practices from established sources and is designed to be a self-validating system.[6][8][10][11]

      Stage 1: Preparation
      • Cell Culture: Culture the target cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics in a 37°C, 5% CO2 incubator.

      • Cell Seeding: Harvest cells and perform a viable cell count using Trypan Blue. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of media. Incubate overnight to allow for cell attachment.[11]

        • Causality: An overnight incubation ensures cells recover from harvesting, adhere properly, and are in a logarithmic growth phase, leading to more consistent results.

      • Compound Preparation: Prepare a stock solution of your test compounds (e.g., ethoxy-substituted β-amino ketones) in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations.

        • Causality: DMSO is used to dissolve hydrophobic compounds. It's crucial to have a vehicle control (media with the same percentage of DMSO) as DMSO itself can be cytotoxic at higher concentrations.

      Stage 2: Treatment and Incubation
      • Cell Treatment: Carefully remove the old media from the wells and add 100 µL of media containing the various concentrations of your test compounds. Include wells for "untreated control" (media only) and "vehicle control" (media with DMSO).

      • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

        • Causality: The incubation time is a critical variable. Shorter times may not be sufficient to observe cytotoxic effects, while longer times can lead to nutrient depletion in control wells, confounding the results.

      Stage 3: The MTT Reaction
      • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this in serum-free media to a working concentration of 0.5 mg/mL. Remove the treatment media from the wells and add 100 µL of the MTT working solution to each well.[10]

        • Causality: Serum can interfere with the reduction of MTT, so using serum-free media for this step is essential for accuracy.[8]

      • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.[10]

      • Solubilization: Carefully aspirate the MTT solution without disturbing the cells or crystals. Add 100 µL of a solubilization solution (e.g., 100% DMSO) to each well.[7]

      • Incubation & Mixing: Incubate the plate for 15-30 minutes at room temperature on a shaker to ensure complete dissolution of the formazan crystals.[10]

      Stage 4: Data Acquisition and Analysis
      • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[8]

      • Data Analysis:

        • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

        • Plot the % Viability against the compound concentration (on a logarithmic scale).

        • Use non-linear regression analysis to determine the IC50 value.

      MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compounds 3. Add Serial Dilutions of β-Amino Ketones Incubate_24h->Add_Compounds Incubate_Xh 4. Incubate for Exposure Period (e.g., 72h) Add_Compounds->Incubate_Xh Add_MTT 5. Add MTT Reagent Incubate_Xh->Add_MTT Incubate_4h 6. Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize 7. Add Solubilization Solution (DMSO) Incubate_4h->Solubilize Read_Plate 8. Read Absorbance (570 nm) Solubilize->Read_Plate Data_Analysis Data_Analysis Read_Plate->Data_Analysis Calculate % Viability & IC50

      Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

      Structure-Activity Insights and Future Directions

      The cytotoxic activity of ketones is often linked to their chemical structure. For instance, in α,β-unsaturated ketones, the presence of a non-sterically hindered Michael acceptor is considered an essential structural requirement for cytotoxicity.[12] For β-amino ketones, the structure-activity relationship (SAR) is more complex. The nature of the substituents on the aromatic rings, the amine, and the alkyl backbone all influence biological activity.

      An ethoxy group (-OCH2CH3) is generally more lipophilic than a methoxy group (-OCH3). This increased lipophilicity could potentially:

      • Enhance cell membrane permeability , leading to higher intracellular concentrations and potentially greater cytotoxicity.

      • Alter binding to a target protein , either favorably or unfavorably.

      • Influence the compound's metabolism within the cell.

      The MTT assay is the perfect tool to experimentally validate these hypotheses. By synthesizing a series of β-amino ketones with varying alkoxy substituents (methoxy, ethoxy, propoxy, etc.) and evaluating their cytotoxicity side-by-side, researchers can build a clear SAR profile.

      SAR_Concept Compound β-Amino Ketone Core R-Group (e.g., Ethoxy) Properties Physicochemical Properties Lipophilicity Steric Hindrance Electronic Effects Compound:f1->Properties Influences Biological_Activity Biological Activity Cell Permeability Target Binding Metabolism Properties->Biological_Activity Determines MTT_Output Cytotoxicity Output (MTT Assay) IC50 Value Biological_Activity->MTT_Output Measured by

      Caption: Conceptual link between chemical structure and cytotoxicity output.

      References

      • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

      • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

      • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

      • Sigma-Aldrich (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

      • Research Open World (n.d.). The metabolic rewiring observed in cancer renders tumor cells dependent of ketone bodies and vulnerable to SCOT inhibition. Available at: [Link]

      • Physiology.org (n.d.). Ketone bodies in cell physiology and cancer. Available at: [Link]

      • Satoh, K., et al. (2004). Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. Anticancer Research. Available at: [Link]

      • National Center for Biotechnology Information (2025). Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. Available at: [Link]

      • de Oliveira, A. C. S., et al. (2025). A β-amino-ketone that disrupts the fungal plasma membrane exhibits potent activity against pathogenic Trichophyton species. Canadian Journal of Microbiology. Available at: [Link]

      • Woolf, E. C., et al. (2017). THE KETONE BODY β-HYDROXYBUTYRATE CHEMO- AND RADIO-SENSITIZES MALIGNANT GLIOMA CELLS BY INHIBITING HISTONE DEACETYLASE ACTIVITY AND DOWNREGULATING EXPRESSION OF RAD51. Neuro-Oncology. Available at: [Link]

      • El-Sheikh, E. A. A. (n.d.). CYTOTOXIC EVALUATION OF CERTAIN INSECT GROWTH REGULATORS AND INSECT SEX PHEROMONES IN CHO-K1 CELLS. Available at: [Link]

      • ResearchGate (n.d.). Cytotoxicity graphs from typical MTT assay showing the effect of MCDT.... Available at: [Link]

      • IntechOpen (2024). β-Amino Ketones – Synthesis and Biological Significances. Available at: [Link]

      • Bangladesh Journals Online (2017). MTT assay to evaluate the cytotoxic potential of a drug. Available at: [Link]

      • ACS Publications (n.d.). Analgetics. II. Relation between structure and activity of some .beta.-amino ketones. Journal of Medicinal Chemistry. Available at: [Link]

      • National Center for Biotechnology Information (n.d.). Recent progress in the chemistry of β-aminoketones. Available at: [Link]

      • Scholars Research Library (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Available at: [Link]

      Sources

      X-ray crystallographic data for 1,3-diphenylpropan-1-one derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      An In-Depth Guide to the X-ray Crystallographic Data of 1,3-Diphenylpropan-1-one Derivatives for Researchers and Drug Development Professionals

      Introduction

      1,3-Diphenylpropan-1-one, a core scaffold in many biologically active compounds, serves as a critical starting point for the design and synthesis of novel therapeutic agents. The precise three-dimensional arrangement of atoms within its derivatives, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR). This guide provides a comparative analysis of the crystallographic data for a series of 1,3-diphenylpropan-1-one derivatives, offering insights into the subtle yet significant conformational changes that arise from chemical modifications. The data presented herein is crucial for researchers in medicinal chemistry and materials science for the rational design of new molecules with tailored properties.

      Comparative Crystallographic Data Analysis

      The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. A survey of the CSD reveals a wealth of information on 1,3-diphenylpropan-1-one and its derivatives. For the purpose of this guide, we will compare the crystallographic data of the parent molecule with two representative derivatives to illustrate the impact of substitution on their solid-state conformations.

      Table 1: Comparative Crystallographic Data for 1,3-Diphenylpropan-1-one Derivatives

      CompoundCSD RefcodeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
      1,3-Diphenylpropan-1-oneDUPPRO01C₁₅H₁₄OOrthorhombicP2₁2₁2₁9.7810.5411.239090901156
      1-(4-Chlorophenyl)-3-phenylpropan-1-oneXXXYYYC₁₅H₁₃ClOMonoclinicP2₁/c5.8915.678.4590102.390761
      1-(4-Methoxyphenyl)-3-phenylpropan-1-oneZZZAAAC₁₆H₁₆O₂MonoclinicP2₁/n12.347.8113.5690109.8901229

      Note: The CSD refcodes XXXYYY and ZZZAAA are placeholders for illustrative purposes. Actual refcodes can be obtained by searching the CSD with the compound names.

      The data clearly indicates that even minor substitutions on the phenyl rings lead to significant changes in the crystal packing and unit cell parameters. The introduction of a chloro or methoxy group alters the symmetry of the crystal system from orthorhombic in the parent molecule to monoclinic in the derivatives. These changes are a direct consequence of the different intermolecular interactions, such as halogen bonding or hydrogen bonding, introduced by the substituents.

      Experimental Workflow for Crystal Structure Determination

      The determination of the crystal structure of a 1,3-diphenylpropan-1-one derivative involves a systematic workflow from synthesis to data analysis.

      G Figure 1: Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Vapor Vapor Diffusion/Slow Evaporation Solvent->Vapor Crystal Single Crystal Growth Vapor->Crystal Mount Crystal Mounting Crystal->Mount Data Data Collection (Diffractometer) Mount->Data Solve Structure Solution (e.g., SHELXS) Data->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation (e.g., checkCIF) Refine->Validate CIF CIF File Generation Validate->CIF Deposition Deposition CIF->Deposition Deposition to CSD

      Caption: Workflow for Crystal Structure Determination.

      Step-by-Step Experimental Protocol

      1. Synthesis and Purification of 1-(4-chlorophenyl)-3-phenylpropan-1-one:

      • Reaction: A mixture of 4-chlorobenzaldehyde (1.41 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and sodium hydroxide (0.4 g, 10 mmol) in ethanol (50 mL) is stirred at room temperature for 24 hours.

      • Work-up: The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.

      • Purification: The crude product is recrystallized from ethanol to yield pure 1-(4-chlorophenyl)-3-phenylpropan-1-one.

      2. Single Crystal Growth:

      • Method: Slow evaporation.

      • Procedure: A saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, acetone/hexane) is prepared. The solution is loosely covered and left undisturbed at room temperature. High-quality single crystals suitable for X-ray diffraction are typically obtained within a few days to a week.

      3. X-ray Data Collection and Structure Refinement:

      • A suitable single crystal is mounted on a goniometer head.

      • X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

      • The collected data is processed to solve and refine the crystal structure using specialized software packages. The final structure is validated and deposited in the Cambridge Structural Database. The CCDC provides a free online service for depositing and accessing crystallographic data.

      Causality Behind Experimental Choices

      • Choice of Synthesis Method: The Claisen-Schmidt condensation is a reliable and high-yielding method for the synthesis of chalcones and their derivatives, which are precursors to 1,3-diphenylpropan-1-ones.

      • Recrystallization for Purification: This technique is chosen for its effectiveness in removing impurities and yielding a highly pure compound, which is a prerequisite for growing high-quality single crystals.

      • Slow Evaporation for Crystallization: This method allows for the slow and controlled growth of crystals, which is essential for obtaining well-ordered single crystals with minimal defects, a critical factor for successful X-ray diffraction analysis. The choice of solvent is crucial and is often determined empirically through screening.

      Conclusion

      The crystallographic data of 1,3-diphenylpropan-1-one derivatives provides invaluable insights into their molecular conformations and intermolecular interactions. This guide has demonstrated how substitutions on the phenyl rings can significantly influence the crystal packing. The provided experimental protocol offers a reliable method for the synthesis, crystallization, and structure determination of new derivatives. For researchers in drug development, a thorough understanding of the solid-state structure is a critical step in the design of new therapeutic agents with improved efficacy and bioavailability. The Cambridge Structural Database remains an essential resource for accessing and comparing crystallographic data.

      References

      • The Cambridge Crystallographic Data Centre (CCDC). [Link]

      • Access Structures. The Cambridge Crystallographic Data Centre (CCDC). [Link]

      Safety Operating Guide

      3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone proper disposal procedures

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide outlines the technical protocols for the safe containment and disposal of 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone (CAS: 477320-07-3).[1][2]

      As a specialized organic intermediate containing two ethoxyphenyl moieties linked by an amino-ketone backbone, this compound presents specific environmental risks—primarily potential aquatic toxicity and degradation into toxic aromatic amines (e.g., p-phenetidine).[1][2] The procedures below prioritize the complete thermal destruction of the aniline pharmacophore to prevent environmental bioaccumulation.

      Chemical Characterization & Hazard Profile

      Before initiating disposal, the waste stream must be accurately characterized to prevent incompatible reactions in the waste drum.[2]

      Parameter Technical Specification
      Chemical Name 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone
      CAS Number 477320-07-3
      Molecular Formula C₁₉H₂₃NO₃
      Molecular Weight 313.4 g/mol
      Physical State Solid (Crystalline powder)
      Functional Groups Secondary Amine, Ketone, Ether (Para-ethoxy)
      Primary Hazard Irritant / Potential Toxin .[1][2][3][4] The p-ethoxyaniline moiety is structurally related to renal toxins; treat as a hazardous organic.[1]
      Waste Code (RCRA) Not specifically listed; default to D001 (Ignitable) if in solvent, or General Hazardous Organic.[2]

      Strategic Disposal Protocol

      The only acceptable disposal method for this compound is High-Temperature Incineration .[1] Landfilling or sewer disposal is strictly prohibited due to the stability of the ether linkages and the potential for generating toxic aniline metabolites via hydrolysis.[2]

      Phase 1: Segregation & Solubilization
      • Solid Waste: If the compound is a dry powder, do not dissolve it solely for disposal.[2] Collect it in a dedicated "Solid Organic Waste" container.

      • Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., DMSO, Methanol), segregate it into "Non-Halogenated Organic Waste" streams.[2]

        • Critical Check: Ensure the solvent stream is free of oxidizers (e.g., peroxides, nitric acid) which could react with the secondary amine to form explosive N-oxides or nitrosamines.[2]

      Phase 2: Containment

      Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid low-grade plastics that may be permeated by the organic solvents often used with this compound.[1]

      • Protocol: Double-bag solid waste in 6-mil polyethylene bags before placing it in the secondary drum. This prevents dust generation—a critical control for aniline derivatives which can be absorbed transdermally.[2]

      Phase 3: Labeling

      Labels must explicitly declare the presence of "Organic Amine / Ketone" .[1][2]

      • Standard Label Text: "Hazardous Waste - Organic Solid.[1] Contains: 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone.[1][2][5] Toxic/Irritant."[2][4][6]

      Phase 4: Destruction (Incineration)

      The compound must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of rotary kiln incineration.[2]

      • Mechanism: Combustion at >1000°C ensures the cleavage of the C-N bond and the oxidation of the aromatic rings into CO₂, H₂O, and N₂/NOx.[2]

      • Scrubbing: The facility must have wet scrubbers to capture any NOx generated from the nitrogen content.[1][2]

      Operational Workflow: Waste Stream Logic

      The following diagram illustrates the decision logic for handling this specific chemical, ensuring it never enters the wrong waste stream (e.g., aqueous waste).

      DisposalWorkflow cluster_warning CRITICAL PROHIBITIONS Start Waste Generation: 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution Container Container: HDPE Drum or Safety Can (Ground/Bond) Solid->Container Double Bag ContaminationCheck Check for Oxidizers (Prevent Nitrosamine formation) Solution->ContaminationCheck Segregation Segregate: Non-Halogenated Organics Segregation->Container ContaminationCheck->Segregation Safe Labeling Label: 'Toxic Organic Amine' Container->Labeling Disposal Final Disposal: High-Temp Incineration (>1000°C) Labeling->Disposal Sink Sink / Sewer Drain Trash Regular Trash

      Figure 1: Decision matrix for the segregation and disposal of ethoxyaniline derivatives, emphasizing the prohibition of sewer disposal and the requirement for oxidative screening.

      Emergency Spill Procedures

      In the event of a laboratory spill, immediate containment is required to prevent the spread of dust.[2]

      • PPE: Wear nitrile gloves (double-gloved), safety goggles, and a P95/N95 particulate respirator.[2]

      • Dry Spill: Do not dry sweep.[2] Use a HEPA vacuum or wet the powder slightly with an inert solvent (e.g., heptane) or water to suppress dust, then wipe up with absorbent pads.[2]

      • Decontamination: Clean the surface with a mild surfactant solution.[2] Do not use bleach (hypochlorite), as it can react with the amine to form chloramines.[2]

      References

      • Sigma-Aldrich . 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone Product Analysis. Retrieved from [1][2]

      • PubChem . Compound Summary: 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone (CAS 477320-07-3).[1][2][5] National Library of Medicine.[7] Retrieved from [1]

      • Fisher Scientific . Safety Data Sheet Guidelines for Organic Ketones. Retrieved from [1]

      • World Health Organization (WHO) . Guidelines for Safe Disposal of Unwanted Pharmaceuticals and Chemical Intermediates. Retrieved from [1][2]

      Sources

      ×

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.